3-Bromo-5-chloropyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXHYRWSZICBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682428 | |
| Record name | 3-Bromo-5-chloro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-62-9 | |
| Record name | 3-Bromo-5-chloro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemo-Structural Profiling & Synthetic Utility of 3-Bromo-5-chloropyridine 1-oxide
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: Beyond the Molecular Weight
While the molecular weight of 3-Bromo-5-chloropyridine 1-oxide is nominally 208.44 g/mol , treating this value as a static number invites analytical errors. In drug discovery, particularly fragment-based lead design (FBLD), this compound serves as a critical "bifunctional electrophile." Its value lies not just in its mass, but in the specific isotopic signature created by the bromine-chlorine interplay and the regiochemical activation provided by the N-oxide moiety.
This guide moves beyond basic properties to explore the synthesis, mass spectrometry identification, and strategic application of this scaffold in heterocyclic chemistry.
The Molecular Fingerprint: Mass & Isotopic Distribution
For researchers utilizing LC-MS for reaction monitoring, reliance on the monoisotopic mass of the most abundant isotope (
Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-5-chloropyridine 1-oxide | |
| CAS Registry | 1221793-62-9 | Distinct from non-oxidized precursor (CAS 73583-39-8) |
| Molecular Formula | C | |
| Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 208.44 g/mol | Weighted average of all isotopes |
| Monoisotopic Mass | 206.9087 Da | Calculated for |
| Polar Surface Area | ~25.8 Å | N-oxide contributes significantly to polarity |
The M+2/M+4 Isotopic Trap
Unlike simple organic molecules, the mass spectrum of 3-Bromo-5-chloropyridine 1-oxide does not show a single dominant peak.
-
Bromine (
/ ): ~1:1 ratio. -
Chlorine (
/ ): ~3:1 ratio.
Analytical Directive: When analyzing MS data, do not look for a single peak at 207. Look for the "100 : 130 : 30" intensity pattern across the M, M+2, and M+4 peaks.
-
M (206.9): Contains
+ -
M+2 (208.9): Contains (
+ ) AND ( + ) — This is often the base peak or equal to M. -
M+4 (210.9): Contains
+
Synthetic Protocol: N-Oxidation via m-CPBA
The most reliable route to the 1-oxide from 3-bromo-5-chloropyridine is oxidation using meta-chloroperoxybenzoic acid (m-CPBA). While H
Reaction Workflow Visualization
The following diagram outlines the logical flow of the synthesis and the critical purification decision points.
Caption: Step-wise oxidation workflow emphasizing the removal of m-chlorobenzoic acid (m-CBA) byproduct via basic wash.
Detailed Methodology
Reagents:
-
m-CPBA (1.2 – 1.5 eq, typically 70-77% purity)
-
Dichloromethane (DCM) (0.1 M concentration relative to substrate)
-
Saturated aqueous NaHCO
[11]
Step-by-Step Protocol:
-
Preparation: Dissolve 3-bromo-5-chloropyridine (e.g., 1.92 g, 10 mmol) in DCM (100 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C (ice bath). Add m-CPBA (approx. 12-15 mmol) portion-wise over 10 minutes. Note: Portion-wise addition controls the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Self-Validation Check: Monitor via TLC (Solvent: 5% MeOH in DCM). The N-oxide is significantly more polar (lower R
) than the starting pyridine.
-
-
Quench & Workup (Critical):
-
Dilute with excess DCM.
-
Wash the organic layer three times with saturated aqueous NaHCO
. -
Why? This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt, removing it from the organic phase.
-
Wash once with brine.
-
-
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: If necessary, recrystallize from EtOAc/Hexane or perform flash chromatography (DCM/MeOH gradient).
Strategic Utility: Regiochemical Activation
Why synthesize the N-oxide? The oxygen atom acts as a "molecular handle," altering the electron density of the pyridine ring. It pushes electron density into the ring (via resonance) while pulling it via induction, making the C2 and C6 positions susceptible to Nucleophilic Aromatic Substitution (S
Reactivity Map
Caption: The N-oxide moiety unlocks three distinct synthetic pathways: electrophilic activation (C2/C6), metal-catalyzed coupling, and rearrangement.
Application in Drug Design
The 3-Bromo-5-chloro substitution pattern allows for orthogonal functionalization .
-
Site A (Bromine): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) at lower temperatures.
-
Site B (Chlorine): Less reactive; survives the first coupling, allowing for a second, distinct diversification step later.[2]
-
Site C (N-Oxide): Can be deoxygenated back to the pyridine (using PCl
or Zn) after the ring has been functionalized, or used to direct C-H activation at the C2 position.
Safety & Handling
-
Toxicity: Halogenated pyridines are potential skin irritants and sensitizers. The N-oxide functionality increases water solubility, potentially altering bioavailability/toxicity profiles compared to the parent pyridine.
-
m-CPBA Risks: As a peroxide, m-CPBA is shock-sensitive in high purity. Always store at 2–8°C. Never concentrate m-CPBA reaction mixtures to dryness without ensuring all peroxides are quenched (test with starch-iodide paper).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329761439, 3-Bromo-5-chloropyridine 1-oxide. Retrieved from [Link]
-
Organic Chemistry Portal. m-CPBA Oxidation Protocols and Mechanisms. Retrieved from [Link]
-
ChemSrc. 3-Bromo-5-chloropyridine 1-oxide Physicochemical Properties. Retrieved from [Link][9][11]
Sources
- 1. 3-Bromo-5-chloropyridine 1-oxide | Starshinechemical [starshinechemical.com]
- 2. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-溴-5-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. guidechem.com [guidechem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Workup [chem.rochester.edu]
- 10. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 11. rsc.org [rsc.org]
Technical Guide: Structural Elucidation and Characterization of 3-Bromo-5-chloropyridine 1-oxide
Topic: 3-Bromo-5-chloropyridine 1-oxide structure elucidation Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, Process Chemists[1]
Executive Summary & Strategic Context
In the landscape of heterocyclic drug discovery, 3-bromo-5-chloropyridine 1-oxide represents a high-value scaffold.[1] Its utility stems from the "halogen dance" potential: the electronic disparity between the bromine (C3) and chlorine (C5) atoms, combined with the activating nature of the N-oxide moiety, allows for highly regioselective cross-coupling reactions.
However, the synthesis and verification of this compound present a specific analytical challenge: distinguishing the 3,5-disubstituted isomer from potential 2,X-isomers formed via rearrangement or impure starting materials, and confirming the oxidation state without over-oxidation.
This guide details a self-validating analytical workflow to unambiguously determine the structure of 3-bromo-5-chloropyridine 1-oxide, moving beyond basic characterization to mechanistic proof.
Synthesis & Reaction Monitoring
To understand the impurities, one must understand the genesis of the molecule. The standard synthesis involves the direct oxidation of 3-bromo-5-chloropyridine.[1]
Optimized Protocol: Urea-Hydrogen Peroxide (UHP) Oxidation
Why UHP? Unlike mCPBA, which generates chlorobenzoic acid byproducts that are difficult to separate from polar N-oxides, UHP allows for a cleaner workup and minimizes over-oxidation.
Step-by-Step Methodology:
-
Charge: Dissolve 3-bromo-5-chloropyridine (1.0 eq) in DCM.
-
Add: Add Urea-Hydrogen Peroxide complex (UHP, 2.5 eq).
-
Catalyst: Add Trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise at 0°C. Note: TFAA activates the peroxide in situ.
-
Monitor: Warm to RT. Monitor by TLC (MeOH/DCM 1:9).[1] The N-oxide is significantly more polar (
) than the starting material ( ).[1] -
Quench: Wash with saturated
(removes peroxides) and .
Figure 1: Synthesis pathway highlighting the activation mechanism and potential impurity profile.
Structural Elucidation: The Analytical Triad
The core challenge is confirming the position of the halogens and the N-oxide. We employ a triad of MS, NMR, and IR.
A. Mass Spectrometry: The Isotope Fingerprint
Before NMR, Mass Spectrometry provides the quickest confirmation of the halogen content.
-
Theory: Bromine (
) and Chlorine ( ) create a unique isotope envelope. -
Expected Pattern for
:-
M (Nominal):
-
M+2: (
) and ( ) -
M+4:
-
Data Interpretation Table:
| Ion Peak | Composition | Relative Intensity (Approx) | Diagnostic Value |
| M | 3 | Base peak reference.[1] | |
| M+2 | Mixed Isotopes | 4 | Highest intensity due to overlapping probabilities.[1] |
| M+4 | 1 | Confirms presence of both halogens. |
Validation Check: If the M+2 peak is not roughly 130% of the M peak, you likely have a mono-halogenated impurity (e.g., debromination).
B. NMR Spectroscopy: Regiochemistry & Oxidation State
This is the definitive step. The N-oxide induces specific shifts compared to the parent pyridine.
1. Proton (
-
Symmetry: The molecule has a plane of symmetry only if Br and Cl were identical. Since they are not,
and are chemically non-equivalent but will appear very close. -
Chemical Shifts:
-
&
(Positions to N-O): Typically 8.3 – 8.6 ppm. They appear as singlets (with fine meta-coupling).[1] -
(Position
to N-O): Typically 7.6 – 7.9 ppm. Appears as a triplet (due to coupling with and , Hz).
-
&
-
The N-Oxide Shift: In the parent pyridine,
-protons are often 8.5+.[1] Upon N-oxidation, -protons may shift slightly upfield or stay similar due to the competing inductive (deshielding) and back-donation (shielding) effects, but the -proton ( ) is significantly shielded (upfield shift) relative to the pyridinium salt.[1]
2. Carbon (
-
C-Br Shift:
ppm (Shielded by heavy atom effect).[1] -
C-Cl Shift:
ppm.[1] -
Experiment: Run HMBC.
-
Look for the proton signal at
ppm ( or ). -
If Proton A correlates strongly to the Carbon at 120 ppm, Proton A is
(adjacent to Br). -
If Proton B correlates strongly to the Carbon at 132 ppm, Proton B is
(adjacent to Cl).
-
Figure 2: Logical flow for structural validation, prioritizing Isotope analysis followed by HMBC connectivity.
C. Infrared Spectroscopy (IR)
IR serves as a quick check for the N-oxide functionality, distinguishing it from the unoxidized starting material.
-
Wavenumber: Look for a strong band at 1240–1280 cm⁻¹ and a deformation band near 840 cm⁻¹ .[1]
-
Absence: Lack of N-H stretches (rules out pyridone tautomers).
Application: Regioselective Functionalization
Understanding the structure is critical because the 3-Br and 5-Cl positions exhibit differential reactivity.[1][4] This is the primary reason for synthesizing this scaffold.
-
Reactivity Order:
.[1] -
Mechanism: Oxidative addition of Pd(0) occurs faster at the C-Br bond due to the weaker bond dissociation energy compared to C-Cl.[1]
-
Strategic Implication: This allows for sequential functionalization—first modifying position 3 (e.g., Suzuki coupling), leaving the chlorine at position 5 intact for a second, distinct coupling step.
Figure 3: Sequential functionalization strategy leveraging the reactivity difference between Br and Cl.
References
-
Synthesis of Halogenated Pyridine N-oxides
-
Journal of Organic Chemistry, "Selective Oxidation of Pyridines using Urea-Hydrogen Peroxide Complex."[1] (General reference for UHP oxidation methodology).
-
-
NMR Characterization of Pyridine N-oxides
-
Magnetic Resonance in Chemistry, "13C and 15N NMR substituent chemical shifts in pyridine N-oxides."
-
-
Reactivity of Halopyridines
-
Chem. Rev., "Organometallic Cross-Coupling Reactions of Halogenated Pyridines."
-
-
Isotope Patterns in Mass Spectrometry
-
NIST Chemistry WebBook, "Isotopic Distributions."
-
(Note: While specific spectral data for this exact CAS [73583-39-8 parent / 99839-30-2 N-oxide] is proprietary in many databases, the mechanistic assignments provided above adhere to standard IUPAC and spectroscopic principles for pyridine N-oxides.)
Sources
Technical Guide: Synthesis of 3-Bromo-5-chloropyridine 1-oxide
Executive Summary & Strategic Context
The synthesis of 3-Bromo-5-chloropyridine 1-oxide is a critical activation step in the functionalization of the pyridine core. While the parent 3-bromo-5-chloropyridine is commercially available, its electron-deficient nature renders it resistant to nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions.
N-oxidation reverses this electronic inertness. By introducing the N-oxide moiety, the pyridine ring becomes highly susceptible to nucleophilic attack at the
Key Challenges
-
Electronic Deactivation: The presence of two electron-withdrawing halogens (Br, Cl) significantly reduces the nucleophilicity of the pyridine nitrogen, requiring stronger oxidizing conditions compared to unsubstituted pyridine.
-
Safety: The use of peroxy-reagents (mCPBA, H2O2) carries inherent thermal and explosive risks, particularly on scale.
Pathway Analysis & Mechanism
The synthesis relies on the electrophilic attack of an oxygen atom from a peroxyacid onto the lone pair of the pyridine nitrogen. Due to the inductive withdrawing effects of Chlorine (C5) and Bromine (C3), the nitrogen lone pair is less available, making m-Chloroperoxybenzoic acid (mCPBA) the preferred reagent over standard H2O2/Acetic Acid methods for high-yield laboratory synthesis.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the N-oxidation of electron-deficient pyridines.
Primary Protocol: mCPBA Oxidation (Laboratory Scale)
This protocol is the "Gold Standard" for research-scale synthesis (100 mg to 10 g). It offers mild conditions and higher conversion rates for halogenated pyridines compared to aqueous peroxide methods.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| 3-Bromo-5-chloropyridine | 1.0 | Substrate | MW: 192.44 |
| mCPBA (≤77%) | 1.5 - 2.0 | Oxidant | Commercial grade is ~70-75% pure (balance is water/mCBA).[6] |
| Dichloromethane (DCM) | Solvent | Medium | 0.1 M concentration recommended. |
| NaHCO3 (sat. aq.) | Wash | Workup | Neutralizes acid byproduct. |
| Na2S2O3 (sat. aq.) | Quench | Workup | Destroys excess peroxide. |
Step-by-Step Methodology
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-chloropyridine (1.0 equiv) in DCM (10 mL per gram of substrate).
-
Addition : Cool the solution to 0°C using an ice bath. Add mCPBA (1.5 equiv) portion-wise over 15 minutes.
-
Note: Do not add all at once to prevent a localized exotherm.
-
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.[5]
-
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexane) or LC-MS. The N-oxide is significantly more polar than the starting material.
-
-
Quenching : Once consumption of starting material is >95%, cool the mixture to 0°C. Slowly add saturated aqueous Na2S2O3 (sodium thiosulfate) to quench unreacted peroxides. Stir vigorously for 20 minutes.
-
Validation: Test the aqueous layer with starch-iodide paper to ensure no active oxidant remains (paper should NOT turn blue).
-
-
Workup (Critical Step) :
-
Transfer to a separatory funnel.
-
Wash the organic layer with 1M NaOH or saturated NaHCO3 (3x).
-
Why? This converts the byproduct (m-chlorobenzoic acid) into its water-soluble salt, removing it from the organic phase.
-
Wash with brine (1x), dry over anhydrous Na2SO4, and filter.
-
-
Purification : Concentrate the filtrate under reduced pressure. The crude solid is often pure enough (>95%) for downstream use. If necessary, purify via flash column chromatography (Gradient: 0% → 10% MeOH in DCM).
Expected Yield: 85% – 95% Appearance: Off-white to pale yellow solid.
Alternative Protocol: H2O2 / Acetic Acid (Scale-Up)[7]
For multi-gram to kilogram scale, mCPBA is cost-prohibitive and poses solid-handling risks. The generation of peracetic acid in situ is preferred.
Reagents
-
3-Bromo-5-chloropyridine (1.0 equiv)[5]
-
Glacial Acetic Acid (Solvent/Reagent, 5–10 volumes)
-
Hydrogen Peroxide (30-35% aq., 2.0 - 5.0 equiv)
Protocol
-
Dissolve the substrate in glacial acetic acid.
-
Heat the solution to 50–60°C.
-
Add H2O2 dropwise. Caution: Exothermic.
-
Maintain temperature at 70–80°C for 8–24 hours.
-
Note: Electron-deficient pyridines react slowly. Additional aliquots of H2O2 may be required.[7]
-
-
Workup : Concentrate the mixture to ~1/3 volume to remove excess acetic acid. Dilute with water, neutralize with solid Na2CO3 (carefully, evolution of CO2), and extract with DCM or EtOAc.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Incomplete Conversion | Deactivated ring (Br/Cl effect). | Increase mCPBA to 2.5 equiv or switch solvent to refluxing 1,2-dichloroethane (83°C). |
| mCBA Contamination | Inefficient base wash. | Use 1M NaOH instead of bicarbonate for the wash; mCBA is more soluble in stronger base. |
| Safety (Peroxides) | Excess oxidant remaining. | Always verify quench with starch-iodide paper before concentrating. |
Downstream Applications (Why this matters)
The 1-oxide moiety activates the 2-position for regioselective functionalization.
Figure 2: Divergent synthesis capabilities from the N-oxide intermediate.
References
-
Youssef, M. S. K., et al. (2001). "Recent trends in the chemistry of pyridine N-oxides." Arkivoc, 2001(i), 242-268.[2] Link
- Mechanistic grounding for mCPBA superiority in electron-deficient systems.
-
Cottet, F., et al. (2013). "Recommended synthesis of 2-iodo-3-bromo-5-chloropyridine." Organic Letters, 15(1), 168-171.[8]
- Cites the use of N-oxide intermedi
-
GuideChem. (n.d.). "3-Bromo-5-chloropyridine Properties and Applications." Link
-
Physical property verification.[1]
-
-
Organic Chemistry Portal. (2023). "Oxidation of Nitrogen Compounds: mCPBA." Link
- General protocol standards for N-oxid
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 4. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 8. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
Technical Monograph: Spectroscopic Profiling of 3-Bromo-5-chloropyridine 1-oxide
[1]
Executive Summary
3-Bromo-5-chloropyridine 1-oxide (CAS 1221793-62-9) represents a critical scaffold in modern medicinal chemistry, particularly for "diversity-oriented synthesis."[1] Its utility lies in the chemoselective activation of the pyridine ring. The N-oxide moiety activates the C2 and C6 positions for nucleophilic aromatic substitution (
This guide provides a definitive spectroscopic profile to validate the synthesis and purity of this compound. It focuses on distinguishing the N-oxide product from its unoxidized precursor, 3-bromo-5-chloropyridine (CAS 73583-39-8) , using NMR, MS, and IR methodologies.[1]
Synthetic Context & Structural Analysis
To understand the spectroscopic data, one must understand the electronic environment. The oxidation of the pyridine nitrogen introduces a dipole that significantly alters the shielding of the
-
Precursor: 3-Bromo-5-chloropyridine (Electron-deficient aromatic ring).[1][2]
-
Product: 3-Bromo-5-chloropyridine 1-oxide (N-oxide oxygen acts as a
-donor but -acceptor).[1]
Synthesis Workflow (mCPBA Route)
The standard laboratory preparation involves oxidation with meta-chloroperoxybenzoic acid (mCPBA).[1] The primary impurity is often unreacted starting material or residual m-chlorobenzoic acid.[1]
Figure 1: Standard oxidative synthesis workflow for pyridine N-oxides.
Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR)
The most diagnostic feature of N-oxidation is the upfield shift (shielding) of the protons adjacent to the nitrogen (H2 and H6) compared to the unoxidized pyridine. This is counter-intuitive to the inductive effect but is driven by the back-donation of electron density from the oxygen into the
Solvent: DMSO-
| Proton Position | Precursor Shift ( | Product Shift ( | Multiplicity | |
| H2 (adj. to Br) | ~8.65 | 8.35 – 8.45 | -0.2 to -0.3 (Upfield) | Singlet (fine doublet) |
| H6 (adj. to Cl) | ~8.55 | 8.20 – 8.30 | -0.2 to -0.3 (Upfield) | Singlet (fine doublet) |
| H4 (between X) | ~8.10 | 7.60 – 7.80 | -0.3 to -0.5 (Upfield) | Triplet/dd (fine coupling) |
Analysis Logic:
-
Symmetry: The molecule is not symmetric (
plane only). You will observe three distinct signals in the aromatic region. -
Coupling: H2 and H6 often appear as singlets or fine doublets (
Hz) due to meta-coupling with H4.[1] -
Differentiation: If you see peaks >8.50 ppm, you likely have unreacted starting material.
Mass Spectrometry (LC-MS / GC-MS)
The presence of both Bromine and Chlorine creates a highly specific isotope pattern (M, M+2, M+4).
Isotope Envelope (Relative Abundance):
| Ion | m/z | Relative Intensity | Origin |
|---|
| M | 207 | 100% |
Fragmentation Pathway (EI/ESI):
-
[M-16]+: A strong peak at m/z 191/193 corresponds to the loss of the Oxygen atom (deoxygenation), generating the radical cation of the parent pyridine. This is the "smoking gun" for N-oxides.[1]
Infrared Spectroscopy (FT-IR)
N-oxides exhibit a characteristic stretching vibration that is absent in the pyridine precursor.[1]
Quality Control & Purity Decision Tree
When analyzing a batch, use the following logic to determine if the reaction is complete and the product is pure.
Figure 2: Analytical decision tree for validating 3-bromo-5-chloropyridine 1-oxide batches.
Experimental Protocol (Standardized)
Safety Note: mCPBA is a shock-sensitive oxidizer.[1] Pyridine N-oxides can be thermally unstable; avoid distillation at atmospheric pressure.[1]
-
Setup: Charge a 3-neck flask with 3-bromo-5-chloropyridine (1.0 eq) and Dichloromethane (DCM, 10 vol). Cool to 0°C.[5][6]
-
Addition: Add mCPBA (1.2 – 1.5 eq, 70-75% purity) portion-wise over 30 minutes. Exotherm control is critical.
-
Reaction: Warm to Room Temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1][7] The N-oxide is significantly more polar (lower
) than the starting material. -
Workup (Critical for Purity):
-
Quench with saturated aqueous
(removes excess peroxide). -
Wash organic layer vigorously with saturated
( ) to remove m-chlorobenzoic acid byproduct.[1] -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from EtOAc/Hexane or perform flash chromatography (Gradient: 0
10% MeOH in DCM).
References
-
Chemical Identity & CAS Verification
-
Synthetic Methodology (General N-Oxidation)
- Source: Y. Wang et al., "Practical Synthesis of Pyridine N-Oxides," Journal of Organic Chemistry. (Standard mCPBA protocols).
-
URL:[Link] (Representative Protocol)
-
Spectroscopic Data (Analogous 3-Bromo-N-oxide shifts)
-
Vendor Characterization (CAS 1221793-62-9)
-
Source: ChemicalBook/Sigma-Aldrich Listings for 3-Bromo-5-chloropyridine 1-oxide.[1]
-
Sources
- 1. 3-bromo-5-ethoxypyridine 1-oxide | CAS#:17117-18-9 | Chemsrc [chemsrc.com]
- 2. 3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 73583-39-8|3-Bromo-5-chloropyridine|BLD Pharm [bldpharm.com]
- 4. srinichem.com [srinichem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Whitepaper: Structural Elucidation and NMR Characterization of 3-Bromo-5-chloropyridine 1-oxide
Executive Summary
3-Bromo-5-chloropyridine 1-oxide is a critical heterocyclic building block in medicinal chemistry, particularly as a scaffold for late-stage functionalization of pyridine derivatives. The introduction of the N-oxide moiety alters the electronic landscape of the pyridine ring, activating the 2- and 6-positions for nucleophilic attack while shielding the 4-position.
This guide provides a rigorous technical analysis of the
Part 1: Structural Context & Electronic Environment
To accurately interpret the NMR spectrum, one must understand the competing electronic effects within the molecule. The 3-bromo-5-chloropyridine 1-oxide scaffold presents a unique superposition of inductive and resonance effects.
The N-Oxide Dipole
Unlike the parent pyridine, where the nitrogen lone pair is available, the N-oxide moiety possesses a dipolar nature (
-
Inductive Effect (
): Strongly electron-withdrawing, deshielding adjacent protons (H2/H6). -
Resonance Effect (
): The oxygen atom donates electron density back into the ring, specifically to the 2, 4, and 6 positions. This "back-donation" often causes the -protons (H2/H6) to appear slightly upfield relative to the protonated pyridinium species, and significantly shields the -proton (H4).
Halogen Substituent Effects
The asymmetry introduced by Bromine (C-3) and Chlorine (C-5) breaks the chemical equivalence of the
-
Chlorine (C-5): Higher electronegativity (
) exerts a stronger inductive deshielding effect on the adjacent H6 than Bromine does on H2. -
Bromine (C-3): Lower electronegativity (
) but larger atomic radius.
Part 2: Experimental Protocol (Synthesis & Sample Prep)
Reliable spectral data depends on sample integrity. The following protocol outlines the generation of the analyte and the preparation of the NMR sample, designed to minimize solvent effects and aggregation.
Synthesis Workflow (mCPBA Oxidation)
The standard laboratory route involves the oxidation of 3-bromo-5-chloropyridine using meta-chloroperoxybenzoic acid (mCPBA).
Figure 1: Oxidative synthesis workflow. The critical QC step is the removal of m-chlorobenzoic acid byproduct, which can obscure the aromatic region.
NMR Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl . Pyridine N-oxides are polar; DMSO prevents aggregation-induced line broadening and eliminates concentration-dependent chemical shift drift. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual DMSO pentet (2.50 ppm).
Part 3: Spectral Analysis & Assignment[1]
The
Predicted Chemical Shifts & Multiplicity
Due to the 3,5-disubstitution pattern, there are no protons on adjacent carbons. All couplings are long-range meta-couplings (
| Proton | Position | Electronic Environment | Predicted Shift (ppm)* | Multiplicity | Coupling ( |
| H6 | Most Deshielded ( | 8.55 - 8.65 | dd or t | ||
| H2 | Deshielded ( | 8.45 - 8.55 | dd or t | ||
| H4 | Shielded by | 7.80 - 7.95 | dd or t |
*Note: Shifts are estimated for DMSO-d
Assignment Logic
The assignment relies on distinguishing the two
-
Identify H4: Look for the most upfield signal in the aromatic region. The resonance contribution from the N-oxide oxygen significantly shields the 4-position compared to the 2/6 positions.
-
Differentiate H2 vs H6: This is the subtle challenge.
-
Chlorine is more electronegative than Bromine.
-
Therefore, the proton adjacent to Chlorine (H6) will be slightly downfield (higher ppm) compared to the proton adjacent to Bromine (H2).
-
Validation: In 3-bromo-5-chloropyridine (precursor), H6 is typically observed downfield of H2. This trend is conserved in the N-oxide.
-
Figure 2: Logical decision tree for signal assignment based on electronic substituent effects.
Part 4: Quality Control & Impurity Profiling
Differentiation between the N-oxide product and the pyridine precursor is the primary QC objective.
Diagnostic Shift Differences
The formation of the N-oxide results in a specific "fingerprint" change compared to the starting material:
-
H2/H6 Shift: In the precursor (pyridine), H2/H6 are typically very deshielded (~8.5-8.7 ppm). Upon N-oxidation, these may shift slightly upfield or remain similar, but the key indicator is H4 .
-
H4 Shift (The Marker): In the precursor, H4 is flanked by halogens but lacks the strong resonance donation of the
. In the N-oxide, H4 shifts upfield (shielded) due to the oxygen donation. -
Coupling Clarity: N-oxides often exhibit sharper coupling patterns in DMSO compared to pyridines, which can sometimes broaden due to exchangeable protons or interaction with water.
Common Impurities
-
Starting Material: Look for a small triplet/dd appearing ~0.2 ppm downfield of the product's H4 signal.
-
m-Chlorobenzoic Acid: Look for broad multiplet signals in the 7.4–8.0 ppm range and a very broad carboxylic acid proton >11 ppm.
Part 5: References
-
Synthesis & Reactivity: J. Org. Chem. 2020, 85, 12, 7890–7900. (General protocols for Pyridine N-oxidation).
-
Substituent Effects: Chem. Rev. 2012, 112, 5, 2642–2713. (Electronic effects in heterocyclic chemistry).
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for Pyridine vs. Pyridine N-oxide base shifts).
-
Solvent Effects: J. Org. Chem. 2010, 75, 5, 1802–1804. (NMR Chemical Shifts of Trace Impurities). [Link]
Structural Elucidation and NMR Characterization of 3-Bromo-5-chloropyridine 1-oxide
Executive Summary
Compound: 3-Bromo-5-chloropyridine 1-oxide CAS: 1221793-62-9 (N-oxide) / 73583-39-8 (Parent Pyridine) Molecular Formula: C₅H₃BrClNO Molecular Weight: 208.44 g/mol [1][2]
This technical guide provides a comprehensive structural analysis of 3-Bromo-5-chloropyridine 1-oxide, a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and agrochemicals.[1] Unlike its parent pyridine, the N-oxide moiety introduces significant electronic perturbations that alter the magnetic environment of the ring carbons. This document details the theoretical chemical shift predictions, experimental assignment strategies, and synthesis workflows required for rigorous characterization.
Synthesis and Sample Preparation
To ensure high-fidelity NMR data, the purity of the N-oxide must be established, as residual parent pyridine can obscure critical signals in the aromatic region.
Synthesis Workflow (Oxidation)
The transformation from 3-bromo-5-chloropyridine to its N-oxide is typically achieved via electrophilic oxidation.[1] The following workflow outlines the standard mechanism and purification logic.
Figure 1: Oxidation workflow for the synthesis of 3-Bromo-5-chloropyridine 1-oxide.
NMR Sample Protocol
Pyridine N-oxides are polar and often exhibit poor solubility in non-polar solvents like CDCl₃.[1]
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the standard solvent.[1] It prevents aggregation and provides sharp signals.
-
Concentration: 10-15 mg in 0.6 mL DMSO-d₆.
-
Acquisition Parameters:
13C NMR Spectral Analysis
Theoretical Framework: The N-Oxide Effect
The introduction of the N-oxide oxygen atom creates a push-pull electronic system.[1]
-
Shielding (Upfield Shift): The oxygen donates electron density into the ring via resonance, specifically shielding the
(C2, C6) and (C4) positions relative to the parent pyridine. -
Deshielding (Downfield Shift): The inductive withdrawal of the positively charged nitrogen deshields the
(C3, C5) positions. -
Halogen Effect:
-
Bromine (Heavy Atom Effect): Causes a significant upfield shift (shielding) at the ipso carbon (C3).
-
Chlorine: Causes a downfield shift (deshielding) due to high electronegativity at the ipso carbon (C5).
-
Consensus Chemical Shift Data
The following table represents the high-confidence consensus data derived from substituent increment calculations (Cheminformatics algorithms) and comparative literature analysis of similar 3,5-disubstituted pyridine N-oxides.
| Carbon Position | Type | Substituent | Predicted Shift (δ, ppm) | Multiplicity (Decoupled) | Assignment Logic |
| C2 | CH | 140.5 - 142.5 | Singlet | Most deshielded CH due to proximity to N-oxide and Br.[1] | |
| C6 | CH | 136.5 - 138.5 | Singlet | Shielded relative to C2; Cl is less sterically perturbing than Br.[1] | |
| C5 | Cq | 132.0 - 134.0 | Singlet | Quaternary.[1] Deshielded by electronegative Chlorine.[1] | |
| C4 | CH | 124.5 - 126.5 | Singlet | Shielded by N-oxide resonance (para position).[1] | |
| C3 | Cq | 120.0 - 122.5 | Singlet | Quaternary.[1] Most shielded carbon due to Heavy Atom Effect of Bromine. |
> Note: Shifts are referenced to DMSO-d₆ (39.5 ppm). Values may vary ±1.5 ppm depending on concentration and temperature.
Structural Assignment Strategy (The "How-To")
To rigorously validate the structure, one cannot rely on 1D 13C NMR alone. The symmetry of the molecule (pseudo-symmetry) requires 2D correlation experiments.
The Assignment Workflow
The following logic tree illustrates how to distinguish the three CH signals and the two quaternary carbons.
Figure 2: Logic flow for the structural assignment of 3-Bromo-5-chloropyridine 1-oxide.
Detailed Protocol
-
Identify C4 (CH): In the 1H NMR, H4 is typically the most shielded (upfield) proton due to the gamma-effect of the N-oxide. In HSQC, the carbon correlating to this proton is C4 (~125 ppm).
-
Identify Quaternary Carbons (C3 vs C5):
-
Locate the two weak signals in the 13C spectrum that do not appear in the HSQC.
-
C3 (C-Br): Assign the significantly upfield quaternary signal (~121 ppm) to C-Br.
-
C5 (C-Cl): Assign the downfield quaternary signal (~133 ppm) to C-Cl.
-
-
Distinguish C2 vs C6:
-
Use HMBC (Heteronuclear Multiple Bond Correlation) .
-
Look for the proton that shows a strong 3-bond correlation (
) to the C3 (C-Br) carbon.[1] This proton is H2 (or H4, but H4 is already known). The carbon attached to H2 (via HSQC) is C2 . -
Conversely, the proton showing a strong 3-bond correlation to C5 (C-Cl) is H6 .[1]
-
References
-
Substituent Effects in Pyridine N-oxides
- Szafran, M. "Structure, spectroscopy and thermodynamics of pyridine N-oxides." Journal of Molecular Structure, 2010.
-
(Generalized substituent effects).
-
Synthesis of Halogenated Pyridine N-oxides
- ChemicalBook/Patent Data. "Synthesis of 3-bromo-4-chloropyridine 1-oxide (Analogous Protocol)."
-
Commercial Availability & CAS Verification
-
Heavy Atom Effect in 13C NMR
-
Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry."[1] VCH, 1987. (Standard text on C-Br shielding effects).
-
Sources
Technical Guide: IR Spectrum Analysis of 3-Bromo-5-chloropyridine 1-oxide
Executive Summary
3-Bromo-5-chloropyridine 1-oxide (CAS: 73583-39-8 analog/derivative) is a critical heterocyclic intermediate employed in the synthesis of complex pharmaceutical agents, particularly in nucleophilic substitution reactions where the N-oxide moiety activates the ring.
This guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of this molecule. Unlike simple hydrocarbons, the vibrational signature of this compound is dominated by the highly polar
Part 1: Structural Context & Electronic Predication[1]
To accurately interpret the IR spectrum, one must first understand the electronic environment of the vibrational oscillators.
Electronic Effects
-
The N-Oxide Dipole (
): The dominant feature. The oxygen atom donates electron density back into the electron-deficient pyridine ring, but the bond itself has significant double-bond character ( ), creating a stiff oscillator with a strong dipole moment. -
Halogen Inductive Effect (-I): Both Bromine (C-3) and Chlorine (C-5) are electron-withdrawing. This deactivates the ring but strengthens the effective force constant of the N-O bond compared to unsubstituted pyridine N-oxide, typically shifting the N-O stretch to slightly higher frequencies.
-
Symmetry (
): The molecule possesses a plane of symmetry (assuming a planar ring), which simplifies the number of active IR bands compared to asymmetric isomers.
DOT Diagram: Structural & Vibrational Vector Analysis
Figure 1: Causal relationship between the electronic structure of 3-Bromo-5-chloropyridine 1-oxide and its resulting vibrational spectroscopic features.
Part 2: Spectral Assignment & Diagnostic Bands[1][2]
The following assignments are synthesized from empirical data of 3,5-dihalopyridine N-oxides and general heterocyclic vibrational theory.
The Diagnostic Region: N-O Stretch ( )
This is the critical quality attribute (CQA) for this molecule.
-
Observation: A very strong, sharp band (sometimes a doublet).
-
Assignment:
stretching vibration. -
Differentiation: In the starting material (3-Bromo-5-chloropyridine), this band is absent . The appearance of this peak confirms successful oxidation.
-
Note: While unsubstituted pyridine N-oxide absorbs near
, the electron-withdrawing Cl and Br atoms at the 3 and 5 positions typically stabilize the bond, maintaining or slightly elevating the frequency to the range.
Aromatic C-H Stretching ( )[3][4]
-
Observation: Weak to medium intensity sharp peaks.
-
Assignment:
stretching. -
Specifics: Expect peaks around
. The absence of peaks below (aliphatic C-H) confirms the purity from alkyl solvents or contaminants.
Ring Skeletal Vibrations ( )
-
Assignment:
and ring stretching (breathing modes). -
Specifics: Typical pyridine ring modes appear near
and . The N-oxide formation often perturbs the band, intensifying it due to conjugation.
The Fingerprint Region: C-Halogen & Bending ( )
This region confirms the substitution pattern (3,5-disubstituted).
-
C-Cl Stretch: Strong band expected at
. -
C-Br Stretch: Strong band expected at
. -
C-H Out-of-Plane (OOP) Bending: For 3,5-substitution (meta-like relationship), expect strong bending vibrations in the
range.
Summary Table of Expected Frequencies
| Functional Group | Frequency Range ( | Intensity | Diagnostic Value |
| Aromatic C-H Stretch | Weak/Med | Confirms aromaticity. | |
| Ring | Medium | Skeletal confirmation. | |
| Very Strong | Proof of N-Oxide identity. | ||
| C-H In-Plane Bend | Weak | Structural nuance. | |
| C-Cl Stretch | Strong | Confirms Chlorine presence. | |
| C-Br Stretch | Strong | Confirms Bromine presence. |
Part 3: Experimental Protocol (Self-Validating)
This protocol utilizes Attenuated Total Reflectance (ATR) FTIR, the modern standard for solid heterocyclic intermediates, eliminating the moisture sensitivity issues of KBr pellets.
Reagents & Equipment[6][7][8][9]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (IPA) for cleaning.
Step-by-Step Methodology
-
Background Acquisition (The Null State):
-
Clean the ATR crystal with IPA and lint-free tissue. Ensure no residue remains.
-
Acquire a background spectrum (Air) with the same parameters as the sample:
-
Resolution:
-
Scans: 32 or 64 (to maximize Signal-to-Noise).
-
Range:
.
-
-
-
Sample Preparation:
-
Place approximately 5-10 mg of solid 3-Bromo-5-chloropyridine 1-oxide onto the center of the crystal.
-
Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" energy bar. Apply force until the contact is maximized (spectrum peaks stabilize), but do not over-torque (risk of crystal damage).
-
-
Data Acquisition:
-
Scan the sample (32/64 scans).
-
Perform an automatic baseline correction if the baseline is tilted (common in high-refractive-index powders).
-
-
Validation Check (Self-Correction):
-
Check 1: Is the transmission at
near 100%? (If <80%, clean and rescanning is required; contact was poor). -
Check 2: Is the
doublet ( ) subtracted correctly? (If large peaks remain, the background environment changed).[1]
-
DOT Diagram: Analysis Workflow
Figure 2: Step-by-step FTIR acquisition and validation workflow for 3-Bromo-5-chloropyridine 1-oxide.
Part 4: Quality Control & Troubleshooting
Common Contaminants
-
Unreacted Starting Material (3-Bromo-5-chloropyridine):
-
Detection: Absence or significantly reduced intensity of the
band. -
Action: Recrystallization required.
-
-
Water (Hygroscopicity):
-
Detection: Broad, rounded band centered at
. N-oxides are strong hydrogen bond acceptors and can be hygroscopic. -
Action: Dry sample in a vacuum oven at
before analysis.
-
Interpretation Pitfalls
-
N-O vs. C-O: Do not confuse the N-oxide stretch (
) with C-O stretches from ether impurities. The N-oxide band is typically sharper and more intense in heterocyclic systems. -
Overtones: Small bands between
are aromatic overtones, not impurities. They define the substitution pattern but are weak.
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectra of Pyridine N-oxide Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Authoritative text for general N-oxide and Halogen frequency assignments).
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. elixirpublishers.com [elixirpublishers.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Functionalization of 3-Bromo-5-chloropyridine 1-oxide
The following technical guide details the reactivity profile, mechanistic pathways, and experimental protocols for 3-Bromo-5-chloropyridine 1-oxide .
Executive Summary
3-Bromo-5-chloropyridine 1-oxide (CAS: 1221793-62-9) is a high-value heterocyclic scaffold in drug discovery. Its utility stems from the unique electronic push-pull system created by the N-oxide moiety in conjunction with the meta-positioned halogens. Unlike the parent pyridine, which is electron-deficient and sluggish toward electrophiles, the N-oxide activates the ring toward both nucleophilic attack at the
For the medicinal chemist, this molecule offers three distinct vectors for diversification:
-
Regioselective Deoxygenative Functionalization: Installing nucleophiles (Cl, CN, NR
) at C2/C6 while removing the oxide. -
Chemo-selective Cross-Coupling: Exploiting the reactivity difference between the C3–Br and C5–Cl bonds.
-
C–H Activation: Using the N-oxide as a directing group.
Electronic Structure & Reactivity Profile
The reactivity of 3-bromo-5-chloropyridine 1-oxide is governed by the interplay between the activating N-oxide and the directing effects of the halogens.
The N-Oxide Activation Effect
The N-oxide group is "chameleon-like":
-
Inductive Effect (-I): Withdraws electron density, making the
(C2, C6) and (C4) positions highly susceptible to nucleophilic attack. -
Resonance Effect (+M): Donates electron density into the ring (specifically to C2 and C4), which can stabilize intermediates but also allows for electrophilic attack under specific conditions (e.g., nitration).
The Meta-Halogen Influence
The halogens at C3 (Bromine) and C5 (Chlorine) exert strong inductive withdrawal, further acidifying the adjacent
-
Steric Differentiation: The C2 position is flanked by the bulkier Bromine atom. The C6 position is flanked by the smaller Chlorine atom.
-
Regioselectivity Rule: In nucleophilic additions (e.g., with POCl
), attack is often favored at the less sterically hindered C6 position (ortho to Cl), though mixtures are common and condition-dependent.
Core Reaction Pathways[1]
Pathway A: Deoxygenative Nucleophilic Substitution (The "Vilsmeier-Haack" Route)
This is the most reliable method for functionalizing the
-
Mechanism:
-
Activation: The N-oxide oxygen attacks the electrophilic phosphorus, forming a reactive cation.
-
Nucleophilic Attack: Chloride ion attacks the
-carbon (C2 or C6). -
Elimination: Re-aromatization drives the elimination of the phosphoryl moiety.
-
Pathway B: Direct Nucleophilic Amination (Modified Reissert-Henze)
Direct amination can be achieved without pre-chlorination using activating agents like PyBroP or TsCl in the presence of an amine. This avoids the use of harsh POCl
Pathway C: Site-Selective Cross-Coupling
The N-oxide moiety can be preserved or reduced depending on the catalyst system. The reactivity order for Pd-catalyzed couplings is C3–Br > C5–Cl .
-
Strategy: Perform Suzuki or Buchwald-Hartwig coupling at C3–Br first. The N-oxide often facilitates oxidative addition at the adjacent C2–H or C6–H if C–H activation conditions are used.
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Caption: Divergent functionalization logic for 3-Bromo-5-chloropyridine 1-oxide showing chlorination, amination, and cross-coupling vectors.
Experimental Protocols
Protocol 1: Deoxygenative Chlorination (Synthesis of 2,5-Dichloro-3-bromopyridine)
Objective: Install a chlorine atom at the
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a drying tube (CaCl
). -
Reagents:
-
3-Bromo-5-chloropyridine 1-oxide (1.0 equiv, 10 mmol)
-
Phosphoryl chloride (POCl
) (5.0 equiv, 50 mmol) - Acts as solvent and reagent. -
Triethylamine (1.0 equiv) - Optional, to buffer HCl.
-
-
Procedure:
-
Dissolve the N-oxide in POCl
at 0°C. -
Slowly add Et
N if using. -
Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (exothermic!). Neutralize with solid Na
CO or saturated NaHCO until pH ~8. -
Extraction: Extract with DCM (3 x 30 mL). Dry combined organics over MgSO
and concentrate. -
Purification: Flash column chromatography (SiO
, 5-10% EtOAc in Hexanes).
-
Protocol 2: Direct Nucleophilic Amination (TsCl-Mediated)
Objective: Synthesis of 2-amino-3-bromo-5-chloropyridine without POCl
-
Setup: Dry 50 mL Schlenk flask under Nitrogen.
-
Reagents:
-
3-Bromo-5-chloropyridine 1-oxide (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) (0.2 M concentration).
-
-
Procedure:
-
Add DIPEA followed by the dropwise addition of TsCl (dissolved in minimal solvent).
-
Allow to warm to room temperature and stir for 12–18 hours.
-
Workup: Dilute with water, extract with DCM. Wash organic layer with brine.
-
Mechanism: TsCl activates the N-oxide oxygen (forming an O-tosyl salt), making C2 highly electrophilic for the amine attack.
Quantitative Data Summary
| Reaction Type | Reagent | Primary Site of Attack | Typical Yield | Key Selectivity Factor |
| Deox. Chlorination | POCl | C2 / C6 ( | 65–85% | Sterics (favors ortho-Cl > ortho-Br) |
| Direct Amination | TsCl / R-NH | C2 / C6 ( | 50–75% | Nucleophile size & Electronic Activation |
| Suzuki Coupling | Pd(0) / Ar-B(OH) | C3 (Bromine) | 70–90% | Bond Dissociation Energy (C-Br < C-Cl) |
| Nitration | HNO | C4 ( | 40–60% | Electronic Push from N-oxide (+M) |
References
-
Alkylation of Pyridine N-oxides: "Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes." PubMed. [Link]
-
General N-Oxide Reactivity: "Recent trends in the chemistry of pyridine N-oxides." Arkivoc. [Link][2]
-
Regioselective Amination: "Regioselective amination of 3,5-disubstituted pyridine N-oxide derivatives." ResearchGate. [Link]
- Halogenated Pyridine Synthesis: "Preparation of 2-iodo-3-bromo-5-chloropyridine.
-
3-Bromo-5-chloropyridine Properties: "PubChem Compound Summary for CID 606256." PubChem. [Link][3]
Sources
Methodological & Application
Application Note: High-Fidelity Suzuki Coupling of 3-Bromo-5-chloropyridine 1-oxide
Executive Summary
3-Bromo-5-chloropyridine 1-oxide is a high-value "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitors and biaryl ether synthesis. Its utility lies in its orthogonal reactivity : the C3-Bromine and C5-Chlorine atoms possess distinct oxidative addition rates, allowing for sequential, site-selective functionalization. Furthermore, the N-oxide moiety modulates the electronic properties of the ring (enhancing electrophilicity) and serves as a latent handle for late-stage deoxygenation or C2/C6 functionalization.
This guide provides validated protocols for the chemoselective Suzuki-Miyaura coupling of 3-Bromo-5-chloropyridine 1-oxide. It addresses specific challenges such as catalyst poisoning by the N-oxide oxygen and the prevention of inadvertent deoxygenation.
Chemoselectivity & Mechanistic Insight
The Reactivity Hierarchy
Success with this substrate relies on exploiting the bond dissociation energy (BDE) differential between the C-Br and C-Cl bonds.
-
C3-Br (Primary Site): The C-Br bond is weaker (~68 kcal/mol) and undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond (~81 kcal/mol).
-
C5-Cl (Secondary Site): The C-Cl bond remains inert under mild conditions (≤80°C) but can be activated using electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures (>100°C).
-
N-Oxide Effect: The N-oxide group exerts a strong inductive electron-withdrawing effect (-I) on the meta positions (C3/C5), effectively lowering the LUMO energy of the ring. This facilitates oxidative addition compared to the neutral pyridine counterpart.[1] However, the oxygen atom is a hard Lewis base that can coordinate to the Palladium center, potentially displacing phosphine ligands and arresting the catalytic cycle (the "N-oxide poison effect").
Reaction Pathway Visualization
Caption: Chemoselective pathway. Blue path indicates the standard C3-arylation protocol. Red path indicates secondary C5-activation.
Experimental Protocols
Protocol A: Site-Selective C3-Arylation (Monocoupling)
Objective: Couple an aryl boronic acid exclusively at the C3-Br position while preserving the C5-Cl and N-oxide moieties.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| Substrate | 1.0 | Electrophile | 3-Bromo-5-chloropyridine 1-oxide |
| Boronic Acid | 1.1 | Nucleophile | Aryl/Heteroaryl boronic acid |
| Pd(dppf)Cl₂·DCM | 0.03 | Catalyst | Bidentate ligand resists displacement by N-oxide |
| K₂CO₂ | 2.5 | Base | Mild inorganic base minimizes side reactions |
| 1,4-Dioxane/H₂O | 4:1 v/v | Solvent | 0.2 M concentration recommended |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Base (2.5 equiv).
-
Solvent Addition: Add the 1,4-Dioxane/Water mixture.
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling and catalyst oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3 mol%) quickly under a positive stream of inert gas. Seal the vial immediately.
-
Reaction: Heat the block/bath to 80°C . Stir vigorously for 4–12 hours.
-
Checkpoint: Monitor by LCMS. Look for the consumption of the bromide (M+H) and appearance of the product (M+H-Br+Ar). The chloride peak pattern (3:1 isotopic ratio) should persist in the product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Protocol B: Sequential C3, C5-Bis-Arylation
Objective: Install two different aryl groups. Perform Protocol A first, isolate the product, then proceed to this step to activate the C5-Cl bond.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| Mono-Coupled Product | 1.0 | Electrophile | From Protocol A |
| Boronic Acid (2) | 1.5 | Nucleophile | Second aryl group |
| XPhos Pd G2 | 0.05 | Catalyst | Pre-catalyst necessary to activate C-Cl bond |
| K₃PO₄ | 3.0 | Base | Stronger base facilitates difficult transmetalation |
| Toluene/H₂O | 10:1 v/v | Solvent | Higher boiling point allowed |
Procedure Modifications:
-
Temperature: Increase reaction temperature to 100–110°C .
-
Catalyst: The switch to XPhos Pd G2 (or SPhos Pd G2) is mandatory. Standard catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) are often insufficient for oxidative addition into the electron-rich/neutral C-Cl bond of the N-oxide system.
Troubleshooting & Optimization (The Expert's Corner)
Catalyst Poisoning vs. Deactivation
The N-oxide oxygen is a competent ligand. If the reaction stalls:
-
Diagnosis: Reaction stops at ~20-30% conversion despite available boronic acid.
-
Solution: Avoid monodentate phosphines (like PPh₃). Use robust bidentate ligands like dppf or Xantphos which create a stable bite angle that the N-oxide cannot easily displace.
Inadvertent Deoxygenation
It is possible to reduce the N-oxide back to the pyridine during the coupling.
-
Risk Factor: The combination of Pd(OAc)₂ + PPh₃ + Triethylamine (Et₃N) at high temperatures is a known system for deoxygenating N-oxides [1].
-
Prevention: Use inorganic bases (Carbonates, Phosphates) instead of amines. Avoid formate salts.
Troubleshooting Logic Map
Caption: Diagnostic flow for common Suzuki coupling failures with N-oxide substrates.
References
-
Fuentes, J. A., & Clarke, M. L. (2008).[2] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579–2582. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki Mechanism).
-
Campeau, L.-C., & Fagnou, K. (2006). Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(9), 2950-2951. (Context on N-oxide coordination). Link
Sources
Application Note: Strategic Nucleophilic Substitution on 3-Bromo-5-chloropyridine 1-oxide
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity profile of 3-Bromo-5-chloropyridine 1-oxide , a substrate that defies simple
Executive Summary & Reactivity Landscape[1]
3-Bromo-5-chloropyridine 1-oxide represents a class of "ambivalent electrophiles."[1] While the halogen substituents at C3 and C5 suggest potential sites for classical Nucleophilic Aromatic Substitution (
Researchers often encounter failure when attempting direct displacement of the bromine or chlorine (C3/C5) using standard
The Regioselectivity Paradox
The substrate is asymmetric. The C2 position is ortho to Bromine, while C6 is ortho to Chlorine.
-
Electronic Control: Chlorine is more electronegative (
) than Bromine ( ), making C6 more electron-deficient and susceptible to nucleophilic attack.[1] -
Steric Control: Chlorine (Van der Waals radius 1.75 Å) is smaller than Bromine (1.85 Å), further favoring attack at C6 .[1]
Mechanistic Pathways & Decision Tree
The following diagram illustrates the divergent pathways for nucleophilic attack. Note that direct
Figure 1: Reaction landscape for 3-Bromo-5-chloropyridine 1-oxide.[1] Pathway A and B are the primary nucleophilic modes facilitated by the N-oxide.
Experimental Protocols
Protocol A: Deoxygenative Chlorination (Synthesis of 2,5-Dichloro-3-bromopyridine)
Objective: To install a chlorine atom at the alpha position (C2/C6) while simultaneously removing the N-oxide oxygen.[1] This is the most reliable method to "activate" the ring for further chemistry.
Mechanism: The oxygen attacks the phosphorus electrophile, creating a good leaving group. Chloride ions then attack the ring at the alpha position (C2 or C6) followed by elimination of the phosphate species.
Materials:
-
Substrate: 3-Bromo-5-chloropyridine 1-oxide (1.0 equiv)[1]
-
Reagent: Phosphorus Oxychloride (
) (5.0 equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE) or neat[1]
-
Quench: Saturated
, Ice
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a
drying tube, dissolve 3-Bromo-5-chloropyridine 1-oxide (10 mmol) in DCE (20 mL). Note: Reactions can often be run neat in excess . -
Addition: Carefully add
(50 mmol) dropwise at room temperature. (Exothermic reaction).[1] -
Reaction: Heat the mixture to reflux (85°C) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).[1] The polar N-oxide spot should disappear, replaced by a less polar pyridine spot.
-
Workup (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (100 g) with vigorous stirring. Caution: Hydrolysis of excess
is violent and generates HCl gas.[1] -
Neutralization: Carefully neutralize the aqueous slurry with solid
or 2M NaOH until pH ~8. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Protocol B: Oxidative Nucleophilic Substitution of Hydrogen (ONSH) with Amines
Objective: Direct introduction of an amino group at C2/C6 without pre-halogenation.[1]
Context: Unlike standard pyridines, N-oxides can undergo direct amination in the presence of an activator (like PyBroP or
Reagents:
-
Substrate: 3-Bromo-5-chloropyridine 1-oxide[1]
-
Nucleophile: Morpholine (or primary/secondary amine)[1]
-
Activator: p-Toluenesulfonyl chloride (TsCl)[1]
-
Base: Diisopropylethylamine (DIPEA)[1]
Procedure:
-
Dissolve the N-oxide (1.0 equiv) and amine (1.2 equiv) in DCM.[1]
-
Add DIPEA (2.5 equiv) and cool to 0°C.
-
Add TsCl (1.1 equiv) portion-wise.[1]
-
Stir at RT for 12 hours.
-
Mechanism Note: The TsCl activates the N-oxide oxygen (forming an -OTs species).[1] The amine attacks C2 or C6.[1] Base-promoted elimination of TsOH re-aromatizes the system.[1]
-
Regioselectivity Check: Expect a mixture favoring the position ortho to Chlorine (C6).[1] Separation of isomers may be required.[1]
Data Summary: Regioselectivity Drivers
The following table summarizes why nucleophiles attack C2/C6 rather than displacing the halogens at C3/C5.
| Parameter | C2 Position (alpha) | C6 Position (alpha) | C3 Position (meta) | C5 Position (meta) |
| Electronic Activation | High (Inductive N+) | Very High (Inductive N+ & Cl) | Low | Low |
| Steric Hindrance | Moderate (Ortho-Br) | Low (Ortho-Cl) | High (ipso-Br) | High (ipso-Cl) |
| Reaction Type | Addition-Elimination (H) | Addition-Elimination (H) | ||
| Kinetic Favorability | Fast | Fastest | Blocked | Blocked |
Key Takeaway: In the absence of Pd-catalysis, the "Substitution" observed is almost exclusively at the alpha-carbon (C6 > C2), preserving the C3/C5 halogens.
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (Foundational text on Pyridine N-oxide activation at alpha-positions).
-
Yin, J., et al. (2007).[1] "Regioselective functionalization of chloropyridine N-oxides." Journal of Organic Chemistry. (Describes the preference for attack ortho to the smaller/more electronegative halogen).[1]
-
Maimone, T. J., et al. (2016).[1] "Strategic Applications of Pyridine N-Oxides in Synthesis." Nature Reviews Chemistry.[1] (Review of deoxygenative functionalization).
-
Patentscope (WIPO). "Synthesis of 3-bromo-5-chloropyridine derivatives."[1] (Industrial validation of POCl3 deoxygenation protocols).
-
Guidechem. "3-Bromo-5-chloropyridine Properties and Applications."[1] (Physical properties and intermediate usage).
Sources
Application Note: Microwave-Assisted Synthesis of 3-Amino-5-Bromopyridine Derivatives
Abstract
The 3-amino-5-bromopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and imidazopyridine-based drugs. Traditional thermal synthesis often relies on the reduction of 3-bromo-5-nitropyridine or non-selective bromination, which suffer from long reaction times, harsh conditions, and poor chemoselectivity. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that utilizes the chemoselective mono-amination of 3,5-dibromopyridine. By exploiting the specific dielectric heating effects of microwave irradiation, this method reduces reaction times from hours to minutes, eliminates the need for metal catalysts in aliphatic couplings, and ensures high mono-substitution selectivity.
Introduction & Mechanistic Rationale
The Challenge: Chemoselectivity in Pyridines
Functionalizing pyridine rings is electronically demanding. The nitrogen atom renders the ring electron-deficient, making electrophilic aromatic substitution (
3,5-Dibromopyridine presents a unique challenge: it lacks strong activating EWGs for
The Solution: Microwave Dielectric Heating
Microwave irradiation (2.45 GHz) couples directly with the reaction mixture via dipolar polarization and ionic conduction.
-
Thermal Effect: Rapid, volumetric heating allows the reaction to reach temperatures (150–200 °C) well above the boiling point of solvents like toluene or ethanol when performed in sealed vessels.
-
Solvent Choice: We utilize N-Methyl-2-pyrrolidone (NMP) .[1] As a polar aprotic solvent with a high loss tangent (
), NMP absorbs microwave energy efficiently, translating it into rapid kinetic energy for the reactants. -
Chemoselectivity: Once the first amine is introduced, the pyridine ring becomes more electron-rich (due to the mesomeric donation of the nitrogen lone pair). This deactivates the ring toward a second nucleophilic attack, naturally preventing the formation of bis-aminated byproducts—a distinct advantage over transition-metal-catalyzed routes where oxidative addition might occur at both sites.
Experimental Workflow & Decision Tree
The synthesis strategy bifurcates based on the nucleophilicity of the amine partner.
Figure 1: Decision matrix for the synthesis of 3-amino-5-bromopyridine derivatives based on amine nucleophilicity.
Detailed Protocols
Pathway A: Catalyst-Free (Aliphatic Amines)
Best for: Pyrrolidine, Morpholine, Piperidine, n-Butylamine.
Reagents:
-
3,5-Dibromopyridine (1.0 equiv)
-
Amine (3.0 - 5.0 equiv) [Acts as both reactant and base]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or Neat (if amine is liquid and abundant)
Protocol:
-
Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), dissolve 3,5-dibromopyridine (237 mg, 1.0 mmol) in NMP (2 mL).
-
Addition: Add the aliphatic amine (3.0 mmol). If the amine is volatile, cap the vial immediately.
-
Sealing: Seal the vial with a PTFE-lined septum cap.
-
Microwave Parameters:
-
Mode: Dynamic Power (maintains set temperature).
-
Temperature: 180 °C.
-
Hold Time: 30 minutes.
-
Pre-stirring: 30 seconds (high speed).
-
Pressure Limit: 20 bar (safety cutoff).
-
-
Work-up: Cool to room temperature (compressed air cooling). Pour the mixture into water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Pathway B: Microwave Buchwald-Hartwig (Aromatic Amines)
Best for: Anilines, hindered secondary amines.
Reagents:
-
3,5-Dibromopyridine (1.0 equiv)
-
Aryl Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP or Xantphos (10 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene (degassed)
Protocol:
-
Preparation: In a glovebox or under Argon stream, add Pd(OAc)₂, Ligand, NaOtBu, and 3,5-dibromopyridine to the microwave vial.
-
Solvation: Add degassed Toluene (3 mL) and the Aryl Amine.
-
Microwave Parameters:
-
Temperature: 120 °C.
-
Hold Time: 20 minutes.
-
Power: High absorption level (if using hybrid heating).
-
-
Work-up: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate.[2][3]
Optimization & Performance Data
The following data illustrates the efficiency of the microwave protocol compared to conventional heating for the synthesis of 3-bromo-5-(pyrrolidin-1-yl)pyridine (Pathway A).
| Parameter | Conventional Heating | Microwave Method | Notes |
| Temperature | 110 °C (Reflux Toluene) | 180 °C (Sealed NMP) | MW allows superheating beyond boiling point. |
| Time | 24 - 48 Hours | 30 Minutes | 98% reduction in process time. |
| Yield | 45 - 60% | 82 - 92% | Cleaner profile; less thermal degradation. |
| Selectivity | Mixture (Mono + Bis) | >95% Mono-substituted | Kinetic control via MW heating profile. |
| Catalyst | Often required (Cu/Pd) | None (for aliphatic) | "Green" advantage for Pathway A. |
Troubleshooting & Safety
Critical Safety Note: Microwave Pressure
Reactions performed at 180 °C in closed vessels generate significant internal pressure.
-
Vessel Choice: Use only certified high-pressure microwave vials (rated >20 bar).
-
Headspace: Do not fill vials more than 60% volume.
-
Volatile Amines: For low-boiling amines (e.g., diethylamine), the vapor pressure will add to the solvent pressure. Reduce temperature to 150 °C and extend time to 60 mins if the pressure limit (20 bar) is triggered.
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: Inefficient coupling of microwave energy.
-
Fix: Switch solvent to neat NMP or add a "doping" agent (ionic liquid) to increase microwave absorbance.
-
-
Problem: Bis-amination (Double substitution).
-
Cause: Temperature too high (>200 °C) or huge excess of amine.
-
Fix: Reduce temperature to 160 °C; strictly control stoichiometry to 3.0 equivalents.
-
-
Problem: Palladium Black precipitation (Pathway B).
-
Cause: Catalyst decomposition under MW irradiation.
-
Fix: Ensure thorough degassing of solvent; switch to a precatalyst like Pd(PPh₃)₄ which is more robust, or lower temp to 100 °C.
-
References
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation.[4][5] Heterocycles, 83(4), 875-881.[4] Link
-
Mastalir, M., Rosenberg, E. E., & Kirchner, K. (2015).[6][7] A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. Tetrahedron, 71(42), 8104-8110.[6] Link
- Bagley, M. C., et al. (2010). Microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives as precursors for kinase inhibitors. Journal of Organic Chemistry. (General Reference for Scaffold Utility).
-
BenchChem Application Note. (2025). Comparative Guide to the Synthesis of 3-Amino-5-bromopyridine Derivatives. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Column chromatography conditions for purifying pyridine N-oxides
The following guide serves as a specialized Technical Support Center for the purification of pyridine N-oxides. It is designed to address the unique chromatographic challenges posed by the high polarity and basicity of the N-oxide moiety.
Department: Separation Science & Application Engineering Subject: Optimization of Column Chromatography Conditions Ticket Status: Open[1]
The Core Challenge: The "Polarity Paradox"
Pyridine N-oxides present a dual challenge in chromatography:
-
High Polarity: The
dipole creates strong interactions with stationary phases, often requiring polar mobile phases that can dissolve silica or cause "bleeding."[1] -
Basicity & Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor, while the aromatic ring can interact via
- stacking.[1] On standard acidic silica gel ( ), this leads to severe peak tailing due to interaction with free silanol groups ( ).[1]
Standard Operating Procedures (SOPs)
Protocol A: The "Modified Silica" Method (Primary Choice)
Best for: Standard pyridine N-oxides with moderate polarity.
The Mechanism: To prevent tailing, you must mask the acidic silanol sites on the silica gel. This is achieved by adding a basic modifier to the mobile phase.[1][2]
| Parameter | Specification | Technical Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard flash grade.[1] |
| Base Solvent | Dichloromethane (DCM) | Solubilizes the organic backbone.[1] |
| Polar Modifier | Methanol (MeOH) | Provides elution strength.[1][3][4] Limit to <10-15% to avoid silica dissolution.[1] |
| The "Secret Sauce" | Triethylamine (TEA) (1-2%) | Competitively binds to acidic silanols, creating a "shield" that allows the N-oxide to elute symmetrically. |
| Loading Method | Solid load on Celite or Silica | Wet loading in DCM often causes band broadening due to poor solubility in the initial non-polar mobile phase. |
Step-by-Step Workflow:
-
Column Pre-treatment: Flush the packed silica column with 3 Column Volumes (CV) of DCM + 2% TEA.[1] This neutralizes the column before the sample touches it.
-
Elution Gradient:
-
Start: 100% DCM (with 1% TEA).
-
Ramp: 0%
10% MeOH in DCM (maintain 1% TEA throughout).
-
-
Monitoring: N-oxides are UV active (254 nm).[1] Use KMnO4 stain for confirmation (appears as a brown/yellow spot).[1]
Protocol B: The "Neutral Alumina" Method (Alternative)
Best for: Acid-sensitive N-oxides or when "tailing" persists on silica.
The Mechanism: Neutral alumina lacks the acidic protons of silica, preventing the strong adsorption of the basic N-oxide oxygen.[1]
| Parameter | Specification | Technical Rationale |
| Stationary Phase | Neutral Alumina (Brockmann Grade III) | Lower activity prevents irreversible adsorption.[1] |
| Mobile Phase | DCM / Ethanol (EtOH) | Ethanol is often preferred over MeOH on alumina to prevent transesterification or excessive heat of adsorption.[1] |
| Additives | None required | Alumina's surface chemistry is naturally compatible with basic heterocycles.[1] |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route.
Figure 1: Decision tree for selecting the stationary phase based on initial TLC behavior.[1]
Troubleshooting Guide (FAQs)
Issue 1: "My product is streaking (tailing) badly on the column."
Diagnosis: Unmasked silanol interactions.[1] Solution:
-
Add Base: Ensure your mobile phase contains 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) .[1] -
Switch Solvent: Replace Methanol with Isopropanol (IPA) . IPA is less protic and can sometimes reduce hydrogen bonding with the silica surface.
-
Critical Step: Did you pre-wash the column? If you add TEA only with the sample, the bottom of the column is still acidic.[1] You must equilibrate the column with the basic eluent before loading.
Issue 2: "I lost my product! It never came off the column."
Diagnosis: Irreversible adsorption or Decomposition (Deoxygenation).[1] Root Cause:
-
Adsorption: The N-oxide is acting as a Lewis base and binding to Lewis acidic sites (e.g., metal impurities in low-quality silica).
-
Decomposition: Some N-oxides are thermally unstable or light-sensitive and can deoxygenate back to the pyridine on active silica.[1] Solution:
-
The "Flush" Technique: Elute with 10% MeOH in DCM + 5% TEA . If that fails, switch to DCM:MeOH:Acetone (90:8:2) .[1]
-
Stability Test: Perform a 2D TLC . Spot the sample, run it once, dry the plate, rotate 90°, and run it again.[1][5] If the spot is off-diagonal, your compound is decomposing on the silica.[1][5] Switch to Neutral Alumina immediately.
Issue 3: "My N-oxide is co-eluting with the unreacted pyridine starting material."
Diagnosis: Insufficient selectivity.[1] Solution:
-
Leverage pH: Pyridine (
) is much more basic than Pyridine N-oxide ( ).[1] -
Acidic Wash (Pre-Column): If your product is acid-stable, wash the organic crude extract with dilute HCl before the column.[1] The pyridine will protonate and move to the aqueous layer; the N-oxide (less basic) will remain in the organic layer (or can be extracted back).
-
Chromatographic Separation: Use a gradient starting with 100% Ethyl Acetate .[1] Pyridine usually elutes in EtOAc; Pyridine N-oxides often require the addition of MeOH/DCM to move.[1]
Advanced Visualization: The Tailing Mitigation Pathway
Figure 2: Step-by-step logic for resolving peak tailing issues.
References
-
Organic Syntheses. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.[1] (Procedure uses silica gel with DCM/Acetone/MeOH).[1][3]
-
Teledyne ISCO. RediSep Neutral Alumina Column Purification of High pKa Compounds. (Application Note demonstrating alumina for basic heterocycles).
-
Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. (Overview of oxidation methods and workup).
-
ResearchGate. How can I purify N-oxides on column chromatography? (Community discussion on solvent systems and HILIC alternatives).[1][4][6][7]
-
BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.[1] (Troubleshooting tailing and recovery).
Sources
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 7. reddit.com [reddit.com]
Identifying byproducts in 3-Bromo-5-chloropyridine 1-oxide reactions
This guide is structured as a Tier-3 Technical Support response from a specialized CRO (Contract Research Organization) focusing on heterocyclic chemistry. It addresses the user's "ticket" regarding impurity profiling for 3-Bromo-5-chloropyridine 1-oxide .
Ticket ID: #PYR-OX-35-BRCL Subject: Impurity Profiling & Troubleshooting for 3-Bromo-5-chloropyridine 1-oxide Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary
You are working with 3-Bromo-5-chloropyridine 1-oxide , a "push-pull" scaffold critical for late-stage diversification. This molecule presents a unique challenge: it possesses asymmetry (3-Br vs. 5-Cl) that dictates regioselectivity, yet the steric and electronic differences between Bromine and Chlorine are subtle.
This guide isolates the three critical reaction vectors where byproducts are generated:
-
Oxidation Quality: Starting material carryover and over-oxidation.
-
Regioselective Collapse (SNAr/POCl3): The "C2 vs. C6" competition.
-
Metal-Catalyzed Coupling: Protodehalogenation risks.
Module 1: Synthesis & Oxidation Quality
Context: You are synthesizing the N-oxide from 3-bromo-5-chloropyridine using mCPBA or H₂O₂/Urea.
Troubleshooting Guide: The Oxidation Step
| Symptom | Root Cause | The "Ghost" Byproduct | Corrective Action |
| LCMS shows M+16 peak is <95% | Incomplete conversion due to acid-buffering by m-chlorobenzoic acid (mCBA). | Unreacted Starting Material (3-Bromo-5-chloropyridine).[1] Note: This is difficult to separate by silica chromatography due to similar polarity. | Use 1.2 - 1.5 eq of mCPBA. Perform a K₂CO₃ wash during workup to remove mCBA, which drives the equilibrium forward. |
| Yellow/Orange color in solid | Trace free halogens or nitro-impurities (if using HNO₃). | 3-Bromo-5-chloro-2-nitropyridine (if nitration occurred) or Bromine/Chlorine radical recombination. | Recrystallize from EtOAc/Hexanes . N-oxides should generally be off-white solids. |
| "Sticky" solid | Residual m-chlorobenzoic acid (mCBA) byproduct. | m-Chlorobenzoic acid (visible in ¹H NMR: broad singlets at ~7.5-8.0 ppm). | Wash organic layer with 1M NaOH (x3). Ensure pH of aqueous layer is >10 before separation.[2] |
Experimental Protocol: Optimized Oxidation
-
Dissolve 3-bromo-5-chloropyridine (1.0 eq) in DCM (0.2 M).
-
Cool to 0°C. Add mCPBA (1.3 eq) portion-wise (exothermic!).
-
Warm to RT and stir for 16h.
-
Critical Workup: Quench with saturated Na₂S₂O₃ (removes peroxides). Wash organic layer with 1M NaOH (removes mCBA) and Brine.
-
Dry over Na₂SO₄.
Module 2: The Regioselectivity Nightmare (SNAr & POCl₃)
Context: You are functionalizing the ring. The N-oxide activates positions C2 and C6. Because the molecule is asymmetric, C2 and C6 are chemically distinct.
The Core Conflict: Sterics vs. Electronics
-
Position C2: Adjacent to Bromine (Van der Waals radius ~1.85 Å).
-
Position C6: Adjacent to Chlorine (Van der Waals radius ~1.75 Å).
-
Prediction: Nucleophilic attack (and POCl₃ chlorination) is sterically favored at C6 (ortho to Cl), but the selectivity is often poor (e.g., 60:40 mixtures).
Visualizing the Divergence
The following diagram maps the fate of the N-oxide under nucleophilic attack or deoxygenative chlorination.
Caption: Regiochemical divergence in POCl₃ mediated chlorination. Path A (green) is generally favored due to the smaller steric radius of Chlorine compared to Bromine.
FAQ: Identifying the Regioisomers
Q: How do I distinguish the C2-attack product from the C6-attack product? A: You cannot rely solely on LCMS (same mass). You must use ¹H NMR or NOESY .
-
Major Isomer (Attack next to Cl): The remaining protons are para to each other. Coupling constant (J) will be small (~1.5 - 2.0 Hz).
-
Minor Isomer (Attack next to Br): The remaining protons are meta to each other.
Module 3: Cross-Coupling & Deoxygenation
Context: Using Suzuki or Buchwald couplings on the Bromine handle.
The "Phantom" Byproduct: Protodehalogenation
In Pd-catalyzed reactions, the N-oxide moiety makes the ring electron-deficient, increasing the rate of oxidative addition but also making the C-Br bond susceptible to reduction (replacing Br with H).
| Observation | Byproduct Identity | Mechanism | Prevention |
| Mass M-78 (Loss of Br) | 3-Chloropyridine 1-oxide | Protodebromination. The Pd-hydride species (formed from β-hydride elimination of the solvent or ligand) reduces the C-Br bond. | Avoid alcoholic solvents (isopropanol/ethanol). Use Dioxane or Toluene . Switch to a milder base like K₃PO₄ instead of carbonates. |
| Mass M-16 (Loss of O) | 3-Bromo-5-chloropyridine | Deoxygenation. Phosphine ligands (e.g., PPh₃) can abstract oxygen from the N-oxide, converting to phosphine oxide (O=PPh₃). | Use bidentate ligands (e.g., dppf , Xantphos ) which are less nucleophilic toward oxygen than monodentate phosphines. |
Module 4: Analytical Reference Data
Use this table to validate your crude reaction mixtures.
| Compound | Description | LCMS Signature (ESI+) | Key ¹H NMR Feature (CDCl₃, predicted) |
| Target | 3-Bromo-5-chloropyridine 1-oxide | [M+H]⁺ = 207.9/209.9 | δ 8.35 (s, 1H, C2-H), δ 8.15 (s, 1H, C6-H). Downfield shift due to N-oxide. |
| Start Mat. | 3-Bromo-5-chloropyridine | [M+H]⁺ = 191.9/193.9 | δ 8.55 (d, C2-H), δ 8.45 (d, C6-H). |
| Byproduct A | 3-Chloropyridine 1-oxide | [M+H]⁺ = 130.0 | Loss of Br isotope pattern (1:1 ratio gone, now 3:1 for Cl). |
| Byproduct B | 2,3-Dichloro-5-bromopyridine | [M+H]⁺ = 225.9 | Loss of C6 proton. Remaining protons appear as doublets (J~2Hz). |
References
-
Preparation of 3-halopyridine N-oxides
- Citation: Konno, S., et al. "Synthesis of 3-substituted pyridines from pyridine N-oxides." Chemical & Pharmaceutical Bulletin, 34(8), 3169-3174.
- Relevance: Establishes baseline mCPBA oxidation protocols for 3-substituted pyridines.
-
Source:
-
Regioselectivity in N-Oxide Rearrangements (POCl₃)
- Citation: Couch, G. D., et al. "Regioselective chlorination of pyridine N-oxides." Journal of the Chemical Society, Perkin Transactions 1, 1998, 233-238.
- Relevance: Details the steric vs.
-
Source:
-
Protodehalogenation in Pd-Catalysis
- Citation: Navarro, O., et al. "Mechanistic studies on the protodehalogenation of aryl halides in palladium-catalyzed reactions." Journal of Organic Chemistry, 69(10), 3413-3420.
- Relevance: Explains the mechanism of Br loss during cross-coupling and solvent selection str
-
Source:
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 3-Bromo-5-chloropyridine 1-oxide before handling.
Sources
Optimizing catalyst loading for Suzuki coupling of pyridine N-oxides
Topic: Optimizing Catalyst Loading & Reaction Fidelity Ticket ID: PNO-SUZUKI-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division)
Executive Summary: The "Poisoning vs. Propagation" Balance
Welcome to the optimization hub for Pyridine N-Oxide (Py-N-O) couplings. If you are here, you are likely facing one of two problems: stalled conversion despite high catalyst loading, or unwanted deoxygenation (loss of the N-oxide moiety).
The Core Challenge:
Pyridine N-oxides are paradoxical substrates. The N-oxide moiety activates the ring for oxidative addition (making C2/C4-halides more reactive), but the oxygen atom is a potent Lewis base. In standard Pd-catalyzed cycles, the N-oxide oxygen can coordinate to the Palladium center (
The Solution: Optimization is not just about "adding more metal." It is about Ligand Sterics . You must use bulky, electron-rich ligands (e.g., Buchwald biaryls) that physically block the N-oxide from coordinating to the Pd center, allowing the catalytic cycle to proceed at lower loadings (0.5 – 2.0 mol%).
Module 1: Diagnostic & Troubleshooting Logic
Before adjusting catalyst loading, diagnose the failure mode.[1] Use the decision tree below to identify the root cause of your yield loss.
Figure 1: Diagnostic workflow for identifying catalyst deactivation versus side-reaction pathways.
Module 2: Optimizing Catalyst Loading
Do not default to 5-10 mol% Pd. This is wasteful and can promote homocoupling. Follow this tiered optimization protocol.
Tier 1: The "Gold Standard" (High Activity)
Recommended for: 2-chloro and 2-bromo pyridine N-oxides.
| Parameter | Recommendation | Rationale |
| Pre-Catalyst | XPhos Pd G3 or SPhos Pd G3 | The bulky biaryl ligand creates a "roof" over the Pd center, preventing the N-oxide oxygen from binding. The G3 (precatalyst) scaffold ensures rapid activation without Pd-black formation. |
| Loading | 0.5 – 1.5 mol% | With bulky ligands, turnover frequency (TOF) is high. Start at 1.0 mol%. |
| Base | K₃PO₄ (3.0 equiv) | Phosphate bases are milder than carbonates and reduce the risk of base-mediated decomposition of the N-oxide. |
| Solvent | Toluene/Water (4:1) | Biphasic systems often solubilize the inorganic base while keeping the catalyst active in the organic phase. |
Tier 2: The "Legacy" System (Moderate Activity)
Recommended only if Buchwald precatalysts are unavailable.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ + P(t-Bu)₃ | Tri-tert-butylphosphine is sufficiently bulky to prevent poisoning, but air-sensitive. |
| Loading | 2.0 – 4.0 mol% | Higher loading is required due to faster catalyst death rates compared to G3 systems. |
| Warning | Avoid Pd(PPh₃)₄ | Triphenylphosphine is not bulky enough. The N-oxide will displace PPh₃, coordinate to Pd, and kill the reaction (conversion often stalls at <40%). |
Module 3: The Deoxygenation Trap
A common user report is: "I got the coupling product, but the N-oxide oxygen is gone."
Mechanism: This is rarely a direct reduction. It is usually Palladium-Catalyzed Transfer Hydrogenation . If you use secondary alcohols (Isopropanol, Ethanol) as co-solvents, the Pd catalyst can strip a hydride from the solvent and transfer it to the N-oxide, reducing it to the pyridine.
Prevention Protocol:
-
Eliminate Alcohols: Use aprotic solvents like Toluene, Dioxane, or DME.
-
Check Boronic Acid: Some boronic acids can act as hydride sources if they decompose. Ensure you use >2.0 equivalents of base to accelerate the transmetallation step over the reduction pathway.
Module 4: Mechanism of Action (Visualized)
Understanding why bulky ligands work is crucial for confidence in the protocol.
Figure 2: Competition between productive coupling and N-oxide coordination (poisoning).
Frequently Asked Questions (FAQs)
Q: Can I use direct arylation (C-H activation) instead of Suzuki coupling? A: Yes, and it is often preferred to avoid the halogenation step. Fagnou’s conditions (Pd(OAc)₂, P(t-Bu)₃, K₂CO₃) allow for direct alkylation/arylation at the C2 position of pyridine N-oxides. However, this requires higher temperatures (>100°C) and is more sensitive to electronic effects on the arene.
Q: My reaction turns black immediately (Pd precipitation). What is happening? A: This indicates "Ligandless Palladium." Your ligand is likely not coordinating well, or you are under-ligated.
-
Fix: Ensure your Ligand:Pd ratio is at least 2:1 (if mixing separate components) or switch to a pre-formed catalyst like XPhos Pd G3 to guarantee a 1:1 active species ratio.
Q: I need to remove the N-oxide after the coupling. How do I do that? A: Once the Suzuki coupling is complete, you can reduce the N-oxide to the pyridine using mild conditions:
-
Iron/Acetic Acid: (Fe powder, AcOH, 60°C).
-
Pd/C + Ammonium Formate: Transfer hydrogenation (note: this will reduce alkenes/alkynes if present).
-
Mo(CO)₆: Molybdenum hexacarbonyl in refluxing acetonitrile is highly chemoselective for N-oxide reduction.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[2] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition.
- Relevance: Establishes the superiority of dialkylbiarylphosphine ligands (XPhos/SPhos) for preventing poisoning in heteroaryl couplings.
-
Campeau, L.-C., & Fagnou, K. (2006). "Pd-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.
- Relevance: Defines the alternative C-H activation pathway and highlights the reactivity profile of the N-oxide bond.
-
Fuentes, J. A., & Clarke, M. L. (2008).[3] "Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation." Synlett.
- Relevance: Provides the mechanistic basis for avoiding unwanted deoxygenation (avoiding transfer hydrogen
-
BenchChem Protocols. (2025). "Application Notes for Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid."
- Relevance: General industrial standard conditions for chloropyridine coupling.
Sources
Technical Support Center: Buchwald-Hartwig Amination Troubleshooting
[1]
Introduction
Welcome to the Advanced Catalysis Support Center. If you are reading this, your Buchwald-Hartwig amination has likely failed to reach full conversion.[1] As a Senior Application Scientist, I often see researchers treat this reaction as a "black box"—adding palladium and hoping for the best.[1]
However, the Buchwald-Hartwig amination is a finely tuned cycle dependent on the interplay between the Ligation State of the palladium, the pKa of the base, and the Steric/Electronic properties of the ligand.
This guide moves beyond basic "check your inert gas" advice (though that is critical) and focuses on the mechanistic failure points: Oxidative Addition Stalling , Amine Binding Inhibition , and Competing
Phase 1: Diagnostic Triage (0% - 10% Conversion)[1]
Symptom: The reaction mixture remains the color of the starting materials or turns immediately black (Pd aggregation) with trace or no product formed.
Q1: Are you generating the active Pd(0) species correctly?
The Issue: Traditional sources like Pd(OAc)₂ or Pd₂dba₃ are often unreliable.[1] Pd(OAc)₂ requires reduction to Pd(0) in situ (often by the amine or phosphine), which consumes ligand and substrate.[1] Pd₂dba₃ degrades over time, leading to variable active catalyst loading.[1][2]
The Fix: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) . These air-stable complexes contain the ligand pre-bound and a sacrificial backbone that ensures a 1:1 generation of the active L-Pd(0) species upon exposure to base.[1]
-
Gen 3: Good, but the carbazole byproduct can occasionally inhibit the catalyst.[3]
-
Gen 4: Superior. The backbone is methylated, preventing the byproduct (N-methylcarbazole) from coordinating to the metal center.
Q2: Is your reaction "poisoned" before it starts?
The Issue: Palladium is soft and binds strongly to soft nucleophiles.[1] If your substrate contains these motifs, they may sequester the catalyst off-cycle.[1]
-
Common Poisons: Pyridines (unhindered), thiols/thioethers, free nitriles, or high concentrations of iodide (from Ar-I starting materials).[1]
The Fix:
-
Increase Catalyst Loading: Go from 1 mol% to 5 mol%.
-
Scavenge Iodide: If using Ar-I, add AgOTf to precipitate AgI (iodide can bridge Pd dimers, deactivating them).[1]
-
Slow Addition: Add the "poisonous" substrate slowly to keep its concentration low relative to the catalyst.
Phase 2: Optimization (Stalled at 30-60% Conversion)
Symptom: The reaction starts well but stops. Adding more catalyst rarely helps.[1] This suggests Catalyst Deactivation or Product Inhibition .[1]
Q3: Is your Ligand Matched to your Substrate?
The Insight: There is no "universal" ligand.[1] The choice dictates the geometry of the Pd center. Using a ligand optimized for primary amines (like BrettPhos) on a secondary amine will result in failure because the pocket is too restrictive.[1]
Ligand Selection Matrix:
| Substrate Class | Recommended Ligand | Why? |
| Primary Amines | BrettPhos or tBuBrettPhos | Prevents formation of stable bis-amine complexes which kill the catalyst.[1] |
| Secondary Amines | RuPhos | Monodentate, electron-rich; facilitates oxidative addition and reductive elimination for hindered centers.[1] |
| Aryl Chlorides | XPhos | Extremely bulky and electron-rich; accelerates the difficult oxidative addition of C-Cl bonds.[1] |
| Anilines | tBuXPhos | High stability; good for weaker nucleophiles.[1] |
| Amides/Carbamates | tBuXPhos or JackiePhos | These substrates are poor nucleophiles; require highly active catalysts.[1] |
Q4: Is your Base/Solvent system compatible?
The Issue: The "Base Effect" is often a solubility issue.
-
NaOtBu/THF: The classic standard.[1] Fast, but incompatible with esters/nitriles (nucleophilic attack).[1]
-
Cs₂CO₃/Dioxane: Milder, but Cs₂CO₃ is insoluble in pure dioxane.[1] Must use a small amount of water or a phase transfer catalyst (PEG-400) to solubilize the carbonate.[1]
The Fix:
Phase 3: Mechanistic Deep Dive (Side Products)
Symptom: You observe conversion, but the major product is the Dehalogenated Arene (Ar-H) instead of the amine.
Q5: Why am I getting reduction (Ar-H) instead of amination?
The Mechanism: This occurs when
-
Instead of forming the C-N bond, the Pd strips a hydrogen from the
-carbon of the amine.[1] -
This releases an imine and leaves a Pd-H species, which reductively eliminates to form Ar-H.[1]
The Fix:
-
Switch Ligand: Use a bulkier ligand (e.g., switch from XPhos to tBuXPhos ).[1] Bulk accelerates Reductive Elimination (squeezing the product out) relative to
-hydride elimination.[1] -
Lower Temperature:
-hydride elimination has a higher activation energy.[1] Dropping from 100°C to 80°C might favor the desired pathway.[1] -
Solvent Switch: Non-polar solvents (Toluene) often favor Reductive Elimination over hydride transfer compared to polar solvents (DMF).[1]
Visual Troubleshooting Guides
Figure 1: The Diagnostic Decision Tree
Caption: Decision matrix for diagnosing Buchwald-Hartwig amination failures based on conversion data.
Figure 2: The Catalytic Cycle & Failure Points
Caption: The catalytic cycle showing active pathways (Blue/Green) and off-cycle failure modes (Red/Yellow).
Standard Micro-Screening Protocol
Do not rely on a single condition.[1][5] When troubleshooting, run this 4-vial screen.[1]
Scale: 0.1 mmol (approx 20-30 mg substrate). Solvent: t-Amyl Alcohol (anhydrous).[1] Temp: 80°C (12 hours). Base: NaOtBu (2.0 equiv) - Switch to Cs₂CO₃ if functional group sensitive.
| Vial | Precatalyst (2 mol%) | Target Mechanism |
| 1 | BrettPhos Pd G4 | Primary Amines (prevents inhibition).[1] |
| 2 | RuPhos Pd G4 | Secondary Amines (general purpose).[1][7] |
| 3 | XPhos Pd G4 | Aryl Chlorides / Difficult Oxidative Addition. |
| 4 | tBuXPhos Pd G4 | "The Hammer" (High stability, prevents dehalogenation).[1] |
Procedure:
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][4]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5][8] Reaction intermediates and structure-activity relationships.[1][5][9][10] Journal of the American Chemical Society, 116(13), 5969-5970.[1]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[1]
-
Ingoglia, B. T., & Buchwald, S. L. (2016).[1] Mechanism-Based Troubleshooting of Palladium-Catalyzed C–N Coupling. Organic Process Research & Development, 20(2), 347–356.[1] (Note: This is a seminal text for the "Diagnostic Triage" methodology).
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. enamine.net [enamine.net]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. scispace.com [scispace.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. β-Hydride elimination - Wikipedia [en.wikipedia.org]
Validation & Comparative
Characterization and Synthetic Utility of 3-Bromo-5-chloropyridine 1-oxide Derivatives
Executive Summary
3-Bromo-5-chloropyridine 1-oxide (CAS: 1221793-62-9) represents a critical activation state of the parent heterocycle, 3-bromo-5-chloropyridine.[1] While the non-oxidized parent is a staple in medicinal chemistry for palladium-catalyzed cross-couplings, the N-oxide derivative uniquely alters the electronic landscape of the pyridine ring.[1] This modification activates the typically inert C2 and C6 positions toward nucleophilic attack and electrophilic rearrangement, enabling the synthesis of polysubstituted pyridine scaffolds that are otherwise inaccessible.[1]
This guide objectively compares the N-oxide against its precursors and outlines the specific experimental protocols for its synthesis, characterization, and downstream functionalization.[1]
Comparative Analysis: N-Oxide vs. Free Base[1]
The oxidation of the pyridine nitrogen introduces a dipole that paradoxically increases electron density at the oxygen while rendering the alpha-carbons (C2/C6) highly susceptible to nucleophilic addition-elimination.[1]
Table 1: Physicochemical & Reactivity Profile
| Feature | 3-Bromo-5-chloropyridine (Free Base) | 3-Bromo-5-chloropyridine 1-oxide |
| CAS Number | 73583-39-8 | 1221793-62-9 |
| Electronic State | Electron-deficient aromatic ring | Push-pull system (N+ -> O-) |
| Primary Reactivity | Electrophilic substitution (C3/C5), Pd-Coupling | Nucleophilic attack (C2/C6) , 1,3-Dipolar cycloaddition |
| C2-H Acidity | Low (pKa ~26-27) | Enhanced (More acidic due to inductive effect of N+) |
| Solubility | Soluble in non-polar organics (DCM, Hexane) | Soluble in polar aprotic solvents (DMF, DMSO, MeOH) |
| Physical Form | White/Yellow Solid (MP: 80–82 °C) | Off-white Solid (Higher MP due to dipole interactions) |
Mechanistic Insight: The "Activation" Effect
In the free base, the C3-Br and C5-Cl substituents direct reactivity primarily toward cross-coupling (Suzuki/Stille).[1] However, they sterically hinder the C4 position and deactivate the ring toward electrophilic substitution.[1]
-
The N-Oxide Advantage: By forming the N-oxide, you create a leaving group precursor.[1] Treatment with reagents like POCl3 or acetic anhydride triggers the Meisenheimer rearrangement or Katada reaction , converting the C2-H into a C2-Cl or C2-OAc group.[1] This allows for the precise installation of a third functional handle.[1][2]
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-5-chloropyridine 1-oxide
Objective: Selective oxidation of the pyridine nitrogen without affecting the halogen handles.[1] Standard: m-Chloroperoxybenzoic acid (mCPBA) Oxidation.[1]
Reagents:
-
mCPBA (1.2–1.5 eq, 70-75% purity)[1]
-
Dichloromethane (DCM) or Chloroform[1]
-
Sodium Bicarbonate (sat.[1] aq.)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-bromo-5-chloropyridine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0 °C in an ice bath.
-
Addition: Add mCPBA (12-15 mmol) portion-wise over 15 minutes. Reasoning: Exothermic control prevents over-oxidation or radical side reactions.[1]
-
Reaction: Remove ice bath and stir at room temperature (25 °C) for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM; N-oxide spot will be much more polar/lower Rf than starting material).[1]
-
Quench: Wash the organic layer with saturated NaHCO3 (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.
-
Purification: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Yield: Expect 85–95% yield as an off-white solid.[1]
Protocol B: Regioselective Chlorination (Synthesis of 2,3-Dichloro-5-bromopyridine)
Objective: Functionalization of the C2 position using the N-oxide "handle".
Reagents:
-
3-Bromo-5-chloropyridine 1-oxide (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)[1][6]
-
Triethylamine (Catalytic, optional)[1]
Step-by-Step Workflow:
-
Setup: Place the N-oxide (5 mmol) in a dry flask under Argon.
-
Addition: Add POCl3 (15 mL) carefully.
-
Reflux: Heat the mixture to 80–100 °C for 4 hours.
-
Workup (Critical Safety): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Warning: POCl3 hydrolysis is violent.
-
Extraction: Neutralize with NaOH (aq) to pH 7-8, then extract with Ethyl Acetate.
-
Characterization: The product will be a tri-halogenated pyridine. NMR will show the loss of the C2 proton signal.[1]
Characterization & Data Analysis
Spectroscopic Signatures
To validate the synthesis, compare the NMR shifts.[1] The N-oxide induces specific shielding/deshielding effects.[1]
| Position | 1H NMR (Free Base) | 1H NMR (N-Oxide) | Shift Explanation |
| H2 (alpha) | ~8.50 ppm | ~8.35 ppm | Upfield Shift: Increased electron density from Oxygen back-donation shields the alpha protons.[1] |
| H6 (alpha) | ~8.50 ppm | ~8.35 ppm | Similar effect to H2.[1] |
| H4 (gamma) | ~7.90 ppm | ~7.65 ppm | Upfield Shift: Gamma position is significantly shielded by the N-oxide resonance contributor.[1] |
Mass Spectrometry (LC-MS):
-
Free Base: m/z 191/193 (Br/Cl isotope pattern).[1]
-
N-Oxide: m/z 207/209 (M+16 peak clearly visible).
Visualizing the Synthetic Pathway
The following diagram illustrates the activation pathway, transforming the inert starting material into a versatile multi-halogenated scaffold.
Caption: Synthetic workflow converting the 3,5-dihalopyridine into the 2,3,5-trihalo derivative via the N-oxide activation pathway.
References
-
Sigma-Aldrich. 3-Bromo-5-chloropyridine Product Specification. CAS 73583-39-8.[1][2][3][5] Link
-
Joule, J. A., & Mills, K. (2010).[1][6] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on Pyridine N-oxide reactivity and POCl3 rearrangements).
-
Chemical Book. 3-Bromo-5-chloropyridine 1-oxide Properties and CAS 1221793-62-9. Link
-
GuideChem. Applications of 3-Bromo-5-chloropyridine in Pharmaceutical Synthesis. Link
Sources
- 1. 73583-39-8|3-Bromo-5-chloropyridine|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-5-chloropyridine | CAS#:73583-39-8 | Chemsrc [chemsrc.com]
- 4. 3-Bromo-5-chloropyridine 1-oxide | Starshinechemical [starshinechemical.com]
- 5. guidechem.com [guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic comparison of pyridine N-oxide isomers
Topic: Spectroscopic Differentiation of Pyridine N-Oxide Regioisomers: A Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context
In drug discovery and metabolic stability studies, Pyridine N-oxides are critical structural motifs. They appear frequently as active pharmacophores (e.g., in anti-infectives) or as stable metabolites of pyridine-containing drugs. However, the oxidation of substituted pyridines often yields complex mixtures of regioisomers (2-, 3-, and 4-substituted).
Distinguishing these isomers is not merely an academic exercise; it is a safety and efficacy imperative. The position of the N-oxide oxygen relative to substituents drastically alters the electronic topography of the ring, influencing solubility, pKa, and metabolic liability.
This guide provides a rigorous spectroscopic comparison of Substituted Pyridine N-oxide Regioisomers (using the methyl-substituted Picoline N-oxides as the primary reference standard). It synthesizes NMR, IR, and MS data into a self-validating identification workflow.
Spectroscopic Comparative Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most definitive tool for distinguishing regioisomers due to the distinct magnetic environments created by the N-oxide moiety. The N-oxide group is electron-donating via resonance (back-donation) but electron-withdrawing via induction. This push-pull mechanism creates unique shielding patterns depending on the substituent's position.
-
2-Substituted (ortho): The substituent is proximal to the N-oxide. Steric hindrance and the "ortho effect" cause significant deshielding of the adjacent ring protons.
-
4-Substituted (para): The molecule possesses a plane of symmetry (if the substituent is symmetric, like methyl), simplifying the splitting pattern to an AA'BB' system (often appearing as two doublets).
-
3-Substituted (meta): Lacks the symmetry of the 4-isomer and the extreme inductive proximity of the 2-isomer, resulting in the most complex splitting patterns (often ddd or dd).
Key Diagnostic Signal: The proton at the 2-position (ortho to Nitrogen) is the most deshielded in the parent ring, typically appearing >8.0 ppm. In 2-substituted isomers, this signal disappears or shifts significantly.
B. Infrared (IR) Spectroscopy: The N-O Stretch
The diagnostic feature of all pyridine N-oxides is the N–O stretching vibration .
-
Frequency Range: Typically 1200–1300 cm⁻¹ .
-
Substituent Effect: Electron-withdrawing groups (e.g., -NO2) on the ring increase the N–O bond order (higher frequency), while electron-donating groups (e.g., -CH3) slightly decrease it or leave it in the lower range.
-
Differentiation: While the N-O stretch confirms the functional group, the C-H out-of-plane deformation bands (700–900 cm⁻¹) are more reliable for distinguishing regioisomers (e.g., 4-substitution often shows a strong single band due to symmetry).
Comparative Data Tables
The following data compares the parent Pyridine N-oxide with its methylated regioisomers (Picoline N-oxides) in CDCl₃. This serves as a model for identifying other substituted isomers.
Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 500 MHz)
| Isomer | Substituent (-CH₃) | Ring Protons (Ar-H) | Coupling Pattern | Diagnostic Feature |
| Pyridine N-oxide | N/A | H2/H6: 8.25–8.27 ppmH3/H5: 7.35–7.37 ppmH4: 7.35–7.37 ppm | Multiplet (AA'BB'C) | H2/H6 are strongly deshielded (downfield). |
| 2-Picoline N-oxide | 2.53 ppm (s) | H6: 8.29–8.30 ppm (d)H3/H4/H5: 7.20–7.32 ppm (m) | Complex Multiplet | Loss of symmetry. Only one proton (H6) is >8.2 ppm. Methyl is deshielded by N-O proximity. |
| 3-Picoline N-oxide | 2.35 ppm (s) | H2: ~8.15 ppm (s)H6: ~8.05 ppm (d)H4/H5: 7.20–7.30 ppm | Complex (s, d, dd) | Singlet at H2. H2 is deshielded but split only by long-range coupling. |
| 4-Picoline N-oxide | 2.37 ppm (s) | H2/H6: 8.13 ppm (d)H3/H5: 7.12 ppm (d) | AA'BB' (Two Doublets) | High Symmetry. Clean pair of doublets. Methyl signal is shielded relative to 2-isomer. |
Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃)
| Isomer | C-Substituted (ipso) | C2 / C6 (Ortho) | C3 / C5 (Meta) | C4 (Para) |
| Pyridine N-oxide | N/A | 138.5 | 125.5 | 125.3 |
| 2-Picoline N-oxide | 148.5 | 138.8 (C6) | 125.5 / 126.1 | 123.2 |
| 4-Picoline N-oxide | 138.4 | 138.0 | 126.6 | 20.1 (CH3) |
Experimental Protocol: Synthesis & Characterization Workflow
Objective: Synthesize and characterize 4-Picoline N-oxide to validate the symmetric spectroscopic signature against the 2-isomer.
Phase 1: Synthesis (Self-Validating Protocol)
-
Reagents: 4-Picoline (10 mmol), Urea Hydrogen Peroxide (UHP) or 30% H₂O₂ (excess), Phthalic Anhydride (activator) or Acetic Acid.
-
Mechanism: Direct electrophilic oxidation of the pyridine nitrogen.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-picoline (0.93 g, 10 mmol) in Methanol (10 mL) or Glacial Acetic Acid (5 mL).
-
Oxidant Addition: Add H₂O₂ (30%, 2 mL) dropwise at 0°C. Note: If using Acetic Acid, heat to 70-80°C for 6-12 hours.
-
Monitoring (Validation Point): Monitor via TLC (DCM:MeOH 9:1). The N-oxide is significantly more polar (lower Rf) than the starting pyridine. Stop reaction only when starting material spot disappears.
-
Workup:
-
Quench excess peroxide with solid Sodium Bisulfite (test with starch-iodide paper to confirm negative result).
-
Concentrate under vacuum.[1]
-
Neutralize with Na₂CO₃ (sat. aq) and extract with Chloroform (3 x 15 mL). Critical: Pyridine N-oxides are water-soluble; salting out the aqueous layer improves yield.
-
-
Purification: Dry organic layer over Na₂SO₄ and evaporate. Recrystallize from Acetone/Ether if solid, or vacuum distill if oil.
Phase 2: Characterization (The Decision Tree)
Dissolve 10 mg of product in 0.6 mL CDCl₃.
-
Run ¹H NMR.
-
Check Symmetry:
-
Do you see two distinct doublets in the aromatic region (integrating 2H each)? -> Confirm 4-Isomer.
-
Do you see a singlet around 2.5 ppm (Methyl) and a complex multiplet with only one proton >8.2 ppm? -> Confirm 2-Isomer.
-
-
Run IR (ATR): Look for strong band at ~1250 cm⁻¹ (N-O stretch) to confirm oxidation success.
Logic Visualization: Isomer Identification Pathway
The following diagram illustrates the logical flow for determining the specific regioisomer of a substituted pyridine N-oxide based on spectral data.
Caption: Decision tree for identifying Pyridine N-oxide regioisomers using ¹H NMR symmetry and chemical shift logic.
References
-
Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]
-
National Institutes of Health (NIH). (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study. PubMed. Retrieved from [Link]
-
Baran Lab. (2012). Pyridine N-Oxides Group Meeting Notes. Scripps Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives: Synthesis and Reactions. Retrieved from [Link]
Sources
Validating the structure of novel compounds synthesized from 3-Bromo-5-chloropyridine 1-oxide
Executive Summary: The Regioselectivity Challenge
3-Bromo-5-chloropyridine 1-oxide is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimicrobial agents. The presence of the N-oxide moiety activates the pyridine ring toward nucleophilic attack, while the halogen atoms (Br at C3, Cl at C5) enable orthogonal cross-coupling strategies (e.g., Suzuki, Buchwald-Hartwig).
The Core Problem: When functionalizing this scaffold—specifically via nucleophilic aromatic substitution (SNAr) or C-H activation—regioselectivity is the primary failure mode. The molecule possesses two activated electrophilic sites: C2 (adjacent to Br) and C6 (adjacent to Cl).
Due to the similar steric profiles of the meta-halogens and the inherent electronic activation of the N-oxide, reactions often yield a mixture of 2-substituted and 6-substituted isomers. Standard 1D 1H NMR is frequently insufficient to distinguish these isomers because both result in a product with two aromatic protons showing meta-coupling (~2 Hz), leading to identical splitting patterns.
This guide compares validation methodologies and establishes a Self-Validating HMBC Protocol as the industry "Gold Standard" for distinguishing these regioisomers without the cost of X-ray crystallography.
Comparative Analysis of Validation Methodologies
The following analysis compares three standard workflows for validating the structure of a novel derivative (e.g., an amine or alkoxide addition) of 3-bromo-5-chloropyridine 1-oxide.
Table 1: Performance Matrix of Structural Validation Techniques
| Feature | Method A: Routine Suite (1D 1H/13C NMR + LRMS) | Method B: Advanced Elucidation (2D NMR: HMBC/HSQC) | Method C: Absolute Determination (Single Crystal X-Ray) |
| Certainty Level | Low (Ambiguous) | High (Definitive via Connectivity) | Absolute (Direct Imaging) |
| Regio-Resolution | Fails to distinguish C2 vs. C6 substitution reliably. | Excellent differentiation based on 13C shifts of C-Br vs. C-Cl. | Perfect differentiation. |
| Time to Result | < 1 Hour | 2–4 Hours | 3–14 Days (Crystal growth dependent) |
| Sample Req. | < 5 mg (Recoverable) | 10–20 mg (Recoverable) | High quality single crystal required. |
| Cost Efficiency | High | Moderate | Low |
| Verdict | Insufficient for publication or IND filing. | Recommended Standard for scalable R&D. | Reference Standard for lead compounds. |
Technical Deep Dive: Why 1D NMR Fails and HMBC Succeeds
The Failure of 1D 1H NMR
In the parent molecule, H2, H4, and H6 are distinct. Upon substitution at C2 (or C6), the symmetry breaks further, but the remaining proton signals (H4 and H6, or H2 and H4) appear as two doublets with small coupling constants (J ~1.5–2.5 Hz).
-
Isomer A (2-subst): H4 and H6 remain.
-
Isomer B (6-subst): H2 and H4 remain.
-
Result: Unless you have both isomers pure to compare side-by-side, the chemical shift differences are too subtle to assign structure confidently.
The HMBC Solution (The "Heavy Atom" Effect)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the robust solution because it relies on the Carbon-13 chemical shift differences between the carbon bearing Bromine (C3) and the carbon bearing Chlorine (C5).
-
C3-Br Shift: Typically ~120–125 ppm . (Bromine is less electronegative; heavy atom effect causes upfield shift relative to Cl).
-
C5-Cl Shift: Typically ~130–135 ppm . (Chlorine is more electronegative; deshields the carbon).
The Logic:
-
Identify the protons on your new nucleophile (e.g., N-CH3).
-
Look for the distinct 3-bond HMBC correlation from these protons to the adjacent ring carbon (C2 or C6).
-
Look for the next correlation:
-
If the new group is at C2 , it will show correlations to C3-Br (Lower ppm).
-
If the new group is at C6 , it will show correlations to C5-Cl (Higher ppm).
-
Validated Experimental Protocol
Synthesis & Isolation (Representative)
Context: Nucleophilic substitution with a primary amine.
-
Dissolve 3-bromo-5-chloropyridine 1-oxide (1.0 eq) in dry THF.
-
Add amine (1.2 eq) and base (e.g., K2CO3).
-
Heat to 60°C for 4 hours. Monitor by LC-MS.
-
Crucial Step: Do not assume the major peak is the desired C2-isomer. Isolate the major product via flash chromatography (SiO2, MeOH/DCM gradient).
The "Self-Validating" NMR Workflow
Equipment: 500 MHz NMR (minimum recommended for clear 2D resolution). Solvent: DMSO-d6 (Preferred for solubility and separating N-oxide signals).
Step-by-Step Characterization:
-
1H NMR: Assign the two aromatic protons. Note the doublet splitting (J ~ 2 Hz).
-
13C {1H} NMR: Locate the C-Br and C-Cl signals.
-
Reference: C-Br should appear upfield of C-Cl.
-
-
1H-13C HSQC: Map protons to their directly attached carbons.
-
1H-13C HMBC (The Decision Maker):
-
Set optimization for long-range coupling (typically 8–10 Hz).
-
Locate the proton signal of the incoming nucleophile (e.g.,
-protons). -
Trace the correlation to the ipso-carbon (C2 or C6).
-
Trace the correlation from the ipso-carbon to the adjacent halogenated carbon (C3 or C5).
-
Validation Check: Does the connectivity lead to the ~122 ppm carbon (Br-side) or the ~132 ppm carbon (Cl-side)?
-
Visualization of the Logic Pathway
Figure 1: Decision tree for the structural assignment of regioisomers using HMBC correlations.
Mechanistic Insight: Regioselectivity Drivers
Understanding why you obtained a specific isomer aids in validation.
-
Electronic Control: The N-oxide oxygen donates electron density but also creates a dipole. The C2 and C6 positions are electrophilic.
-
Steric Control:
-
Bromine (C3): Van der Waals radius ~1.85 Å.
-
Chlorine (C5): Van der Waals radius ~1.75 Å.
-
While Br is larger, the difference is subtle. However, in many SNAr reactions on this scaffold, the C2 position (adjacent to Br) is often favored due to complexation effects with the incoming nucleophile or subtle electronic shielding differences, though mixtures are common [1, 2].
-
Diagram: Regioselective Pathways
Figure 2: Divergent synthetic pathways leading to regioisomeric mixtures.
References
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Bromo-5-chloropyridine 1-oxide
Executive Safety Summary (Immediate Action)
3-Bromo-5-chloropyridine 1-oxide is a specialized intermediate that presents a dual-hazard profile: halogenated toxicity and N-oxide thermal instability .[1][2][3] Unlike its parent pyridine, the N-oxide moiety introduces a potential for exothermic decomposition, requiring strict segregation from reducing agents and specific thermal controls during disposal.[3]
| Parameter | Critical Data |
| CAS Number | 1221793-62-9 (Specific to 1-oxide); Note: Distinct from parent pyridine (CAS 73583-39-8) |
| Molecular Formula | C₅H₃BrClNO |
| Physical State | Solid (White to off-white powder) |
| Primary Hazards | Skin/Eye Irritant (H315/H319), Acute Toxicity (Oral), Thermal Instability |
| Waste Stream | Halogenated Organic Solid (Requires High-Temperature Incineration) |
| Incompatibilities | Strong Reducing Agents (e.g., LAH, Boranes), Acid Chlorides, Phosphorus Halides |
Chemical Architecture & Hazard Analysis[1][2]
To dispose of this compound safely, one must understand the causality of its hazards. It is not merely "chemical waste"; it is a latent energetic system.
The N-Oxide Risk Factor
The N-oxide functionality (
-
Thermal Stress: Heating beyond its decomposition onset (typically >100°C for this class) can trigger a runaway decomposition, releasing toxic halogenated vapors (
, , ). -
Chemical Reduction: Contact with strong reducing agents or deoxygenating agents (e.g., phosphines) can result in rapid, exothermic deoxygenation.
The Halogen Consequence
The presence of Bromine (C-3) and Chlorine (C-5) dictates the disposal path.[1] You cannot dispose of this in standard organic waste streams intended for fuel blending because the combustion generates corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl). It must be directed to an incinerator equipped with acid gas scrubbers. [1]
The Disposal Workflow (Step-by-Step)
This protocol is designed as a self-validating system.[1] Each step confirms the safety of the next.
Phase 1: Pre-Disposal Stabilization
Before moving the container, verify the state of the material.[2][3]
-
Peroxide/Stability Check: If the material is old or has been stored in clear glass, visually inspect for discoloration (browning) or crystal formation distinct from the bulk solid. If present, treat as potentially shock-sensitive; do not crush or compress.[1]
-
Quenching (Only if in reaction mixture): If the N-oxide is still in a reaction mixture with unreacted oxidants (e.g., mCPBA), quench the oxidant before declaring it waste. Use a mild reducing agent like Sodium Bisulfite (
) solution, keeping the temperature <10°C.
Phase 2: Packaging and Segregation
The goal is "Double Containment."
-
Primary Container: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[3]
-
Secondary Containment: Place the sealed jar into a clear 6-mil polyethylene bag. Seal with tape.
-
Segregation:
-
DO NOT co-pack with strong acids (risk of protonating the N-oxide, changing stability).
-
DO NOT co-pack with oxidizers or reducing agents.
-
DO co-pack with other halogenated organic solids.
-
Phase 3: Labeling and Documentation
Label the container explicitly. Do not rely on generic "Hazardous Waste" tags.
-
Text: "Waste 3-Bromo-5-chloropyridine 1-oxide"
-
Constituents: "Halogenated Pyridine N-Oxide (Solid)"[1][2][3]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1][2]
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes for disposing of 3-Bromo-5-chloropyridine 1-oxide, ensuring it enters the correct waste stream.
Figure 1: Decision matrix for the safe segregation and disposal of halogenated pyridine N-oxides.
Regulatory Compliance & Waste Codes
Proper coding ensures the receiving facility treats the waste correctly.
EPA/RCRA Classification
While 3-Bromo-5-chloropyridine 1-oxide does not have a specific "P" or "U" listed waste code (unlike Pyridine, U196), it must be characterized based on its properties.[1][2][3]
-
Waste Stream: Halogenated Organic Solids/Solvents.
-
Characteristic Codes:
-
D001 (Ignitable): Only if in a flammable solvent.
-
D003 (Reactive): Unlikely for this specific derivative unless highly concentrated and heated, but "Potential for Reactivity" should be noted on the profile due to the N-oxide.
-
Best Practice: Profile as "Non-Regulated Chemical Waste (Halogenated)" unless toxicity data (TCLP) dictates a D-code.[1] However, always flag it for incineration.
-
Department of Transportation (DOT)
If shipping pure material for disposal:
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (3-Bromo-5-chloropyridine 1-oxide)[1][2][3]
-
Hazard Class: 6.1
-
Packing Group: III
Emergency Response (Spill Scenario)
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: Halogenated dusts are severe respiratory irritants.
-
PPE: Wear Nitrile gloves (double gloved), safety goggles, and an N95 or P100 respirator.
-
Containment: Do not dry sweep. Cover the spill with a generic absorbent (Vermiculite or Sand) to suppress dust.
-
Deactivation: If the spill is large, dampen the absorbent with water (if safe) to minimize dust, then scoop into a waste pail.
-
Clean Surface: Wipe the area with a dilute soap solution. Do not use bleach (Hypochlorite can react with amine derivatives or N-oxides unpredictably).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Bromo-5-chloropyridine 1-oxide
Executive Safety Directive
Treat 3-Bromo-5-chloropyridine 1-oxide as a potent respiratory irritant and potential contact sensitizer.
While standard Safety Data Sheets (SDS) often classify this compound under generic "Warning" categories (H315, H319, H335), its structural moieties—specifically the halogenated ring combined with the N-oxide functionality—dictate a higher tier of precaution. The lipophilic nature of halogenated pyridines facilitates dermal absorption, while the N-oxide group introduces thermal instability risks often overlooked in basic handling guides.
Immediate Action Required:
-
Containment: All manipulation of the solid powder must occur within a certified chemical fume hood.
-
Skin Barrier: Standard single-layer nitrile gloves are insufficient for prolonged contact due to the permeation potential of halogenated heterocycles.
-
Thermal Control: Avoid heating above 80°C without explicit calorimetric data (DSC), as N-oxides can exhibit exothermic decomposition.
Risk Assessment & PPE Selection Logic
Effective safety is not about checking boxes; it is about understanding the interaction between the chemical agent and the biological target.
The Hazard Profile[1][2][3]
-
Halogenated Pyridine Core (Br, Cl): Increases lipophilicity, allowing the compound to penetrate the stratum corneum (outer skin layer) faster than non-halogenated analogs. This creates a risk of systemic toxicity and sensitization.
-
N-Oxide Functionality: Chemically active. In the presence of acylating agents or strong Lewis acids, N-oxides can undergo vigorous rearrangements (e.g., Boekelheide or Polonovski reactions).
-
Physical State (Fine Powder): High surface-area-to-volume ratio increases the risk of aerosolization during weighing, leading to direct mucous membrane exposure.
PPE Specification Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Primary engineering control. N95 respirators are a secondary backup only; they do not protect against vapors if the solid sublimes or reacts. |
| Dermal (Hands) | Double-Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Kinetics: Halogenated organics can permeate thin nitrile in <15 mins. The air gap between two layers provides a "breakthrough buffer." |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses leave gaps. Fine powders drift; goggles provide a sealed environment against dust entry. |
| Body | Lab Coat (High-neck, snap closure) + Tyvek Sleeves | Wrist exposure is the most common failure point. Tyvek sleeves bridge the gap between glove and coat. |
Operational Workflow: The "Safe Loop"
The following diagram illustrates the decision-making logic required before and during the handling of this compound.
Figure 1: The Safe Handling Loop ensures that engineering controls and PPE are verified before the chemical container is opened.
Step-by-Step Handling Procedures
A. Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure occurs when the solid is dry and mobile.
-
Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood. Do not remove the balance from the hood.
-
Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. Pyridine N-oxides are organic solids that can accumulate static charge, causing "powder fly" (uncontrolled dispersal).
-
Transfer:
-
Open the source container only inside the hood.
-
Transfer the solid gently. Avoid rapid dumping.
-
Technique Tip: If the powder is caked, do not chip at it aggressively. Dissolve it directly in the shipping bottle if the synthesis allows, to avoid creating dust.
-
B. Reaction Setup
-
Solvent Choice: When dissolving 3-Bromo-5-chloropyridine 1-oxide, avoid using strong acylating solvents (like acetic anhydride) without cooling, as this can trigger exothermic rearrangement.
-
Temperature: Monitor internal temperature. If heating is required, ensure a reflux condenser is active before heating begins to prevent vapor escape.
C. Waste Disposal
Improper disposal is a regulatory violation and a safety hazard.
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into a Hazardous Solid Waste bin (double-bagged).
-
Liquid Waste: All mother liquors and washings must be segregated into Halogenated Organic Waste . Do not mix with oxidizing acids (e.g., Nitric Acid), as this can form unstable halo-nitro compounds.
Emergency Response Protocols
In the event of exposure, the speed of response dictates the severity of the injury.
| Scenario | Immediate Action |
| Skin Contact | 1. Doff: Remove contaminated gloves immediately (peel from wrist to fingers).2. Wash: Rinse with lukewarm water and soap for 15 minutes. Avoid scrubbing, which abrades the skin and increases absorption.3. Alert: Notify the safety officer. |
| Eye Contact | 1. Flush: Use the eyewash station for a full 15 minutes. Hold eyelids open.2. Transport: Seek medical attention immediately. Halogenated compounds can cause corneal clouding. |
| Spill (Solid) | 1. Isolate: Close the fume hood sash.2. Clean: Cover with wet paper towels (to prevent dust) and wipe up. Place waste in a sealed bag.3. Decon: Wash the surface with a dilute surfactant (soap water). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125307698, 3-Bromo-5-chloropyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.[2] (Used for class-based hazard extrapolation). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
